molecular formula C9H14O B101321 1-(2-Propynyl)cyclohexan-1-ol CAS No. 19135-08-1

1-(2-Propynyl)cyclohexan-1-ol

Cat. No.: B101321
CAS No.: 19135-08-1
M. Wt: 138.21 g/mol
InChI Key: CVFVGPVYIWNTJB-UHFFFAOYSA-N
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Description

1-(2-Propynyl)cyclohexan-1-ol is a useful research compound. Its molecular formula is C9H14O and its molecular weight is 138.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-prop-2-ynylcyclohexan-1-ol
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InChI

InChI=1S/C9H14O/c1-2-6-9(10)7-4-3-5-8-9/h1,10H,3-8H2
Source PubChem
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InChI Key

CVFVGPVYIWNTJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1(CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172651
Record name 1-(2-Propynyl)cyclohexan-1-ol
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Molecular Weight

138.21 g/mol
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CAS No.

19135-08-1
Record name 1-(2-Propyn-1-yl)cyclohexanol
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Record name 1-(2-Propyn-1-yl)cyclohexanol
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Record name 1-(2-Propynyl)cyclohexan-1-ol
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Record name 1-(2-propynyl)cyclohexan-1-ol
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Record name 1-(2-Propyn-1-yl)cyclohexanol
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Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Propynyl)cyclohexan-1-ol (CAS: 19135-08-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-propynyl)cyclohexan-1-ol (CAS number 19135-08-1), a tertiary alkynyl alcohol with potential applications in organic synthesis and medicinal chemistry. This document details the physicochemical properties, synthesis methodologies, and predicted spectral data of the compound. Furthermore, a hypothetical biological role as an enzyme inhibitor is explored, including a putative signaling pathway, to stimulate further research into its potential therapeutic applications.

Physicochemical Properties

This compound is a small molecule featuring a cyclohexanol ring substituted with a propargyl group at the 1-position. The presence of both a hydroxyl group and a terminal alkyne makes it a versatile building block in organic synthesis. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 19135-08-1--INVALID-LINK--
Molecular Formula C₉H₁₄O--INVALID-LINK--
Molecular Weight 138.21 g/mol --INVALID-LINK--
IUPAC Name 1-(prop-2-yn-1-yl)cyclohexan-1-ol--INVALID-LINK--
SMILES C#CCC1(CCCCC1)O--INVALID-LINK--
LogP 1.70--INVALID-LINK--
Topological Polar Surface Area (TPSA) 20.23 Ų--INVALID-LINK--
Hydrogen Bond Donors 1--INVALID-LINK--
Hydrogen Bond Acceptors 1--INVALID-LINK--
Rotatable Bonds 1--INVALID-LINK--

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through nucleophilic addition of a propargyl group to cyclohexanone. Two common and effective methods for this transformation are the Grignard reaction and the Favorskii reaction.

G cluster_synthesis Synthesis Workflow Cyclohexanone Cyclohexanone Nucleophilic_Addition Nucleophilic Addition Cyclohexanone->Nucleophilic_Addition Propargyl_Source Propargyl Source (e.g., Propargyl Bromide) Propargyl_Source->Nucleophilic_Addition Product This compound Nucleophilic_Addition->Product

Caption: General synthesis workflow for this compound.

Grignard Reaction Protocol

This protocol describes the synthesis of this compound via the reaction of cyclohexanone with propargylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Propargyl bromide (3-bromopropyne)

  • Cyclohexanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous diethyl ether or THF and a crystal of iodine to initiate the reaction. A solution of propargyl bromide in anhydrous diethyl ether is then added dropwise to the magnesium suspension. The reaction mixture is stirred and maintained at a gentle reflux until the magnesium is consumed.

  • Reaction with Cyclohexanone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of cyclohexanone in anhydrous diethyl ether is added dropwise with continuous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Favorskii Reaction Protocol

The Favorskii reaction provides an alternative route using a strong base to deprotonate the terminal alkyne, which then acts as the nucleophile.[1][2][3]

Materials:

  • Propyne (gas) or a suitable source of acetylide

  • Anhydrous solvent (e.g., THF, DMSO)

  • Strong base (e.g., sodium amide, potassium hydroxide)

  • Cyclohexanone

  • Dilute acid for work-up

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous sodium sulfate

Procedure:

  • Formation of the Acetylide: In a reaction vessel under an inert atmosphere, a suspension of a strong base like sodium amide in an anhydrous solvent is prepared. Propyne gas is bubbled through the suspension, or a solution of a suitable propyne source is added to form the sodium propynide.

  • Reaction with Cyclohexanone: The solution of the acetylide is cooled, and cyclohexanone is added dropwise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

  • Work-up and Purification: The reaction is quenched by the addition of water or a dilute acid. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification: The product is purified by vacuum distillation or column chromatography.

Predicted Spectral Data

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.50t, J = 2.5 Hz1H≡C-H
~ 2.30d, J = 2.5 Hz2H-CH ₂-C≡
~ 1.80s1H-OH
1.70 - 1.40m10HCyclohexyl -CH ₂-
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 82.0-C ≡CH
~ 72.0-C≡C H
~ 70.0Quaternary C -OH
~ 45.0-C H₂-C≡
~ 38.0Cyclohexyl C2/C6
~ 25.0Cyclohexyl C4
~ 22.0Cyclohexyl C3/C5
Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)Functional GroupVibration Mode
~ 3300 (sharp, strong)≡C-HStretch
~ 3400 (broad)O-HStretch
2930, 2850C-H (sp³)Stretch
~ 2120 (weak)-C≡C-Stretch
~ 1450C-HBend
~ 1050C-OStretch
Predicted Mass Spectrometry Data
m/zIon
138[M]⁺ (Molecular Ion)
121[M-OH]⁺
99[M-C₃H₃]⁺
81[C₆H₉]⁺

Hypothetical Biological Activity and Signaling Pathway

While there is no specific reported biological activity for this compound, the presence of the propargyl group suggests a potential for this molecule to act as a mechanism-based enzyme inhibitor. Propargylamine-containing compounds are known to irreversibly inhibit monoamine oxidases (MAOs).[2] It is hypothesized that this compound could act as an inhibitor of a hypothetical enzyme, "Target Enzyme," which could be a flavoenzyme similar to MAO.

G Substrate Substrate Target_Enzyme Target Enzyme (e.g., a Flavoenzyme) Substrate->Target_Enzyme Binds Product Product Target_Enzyme->Product Catalyzes Inactive_Enzyme Covalently Modified Inactive Enzyme Downstream_Signal Downstream Signaling Cascade Product->Downstream_Signal Initiates Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Target_Enzyme Biological_Response Biological Response Downstream_Signal->Biological_Response Leads to

Caption: Hypothetical signaling pathway illustrating the inhibitory action of this compound.

In this hypothetical pathway, the "Target Enzyme" normally converts a substrate into a product that initiates a downstream signaling cascade, leading to a specific biological response. This compound is proposed to act as a mechanism-based inhibitor. It would initially bind to the active site of the enzyme and then undergo an enzyme-catalyzed transformation that generates a reactive intermediate. This intermediate would then covalently bind to a residue in the active site, leading to the irreversible inactivation of the enzyme. This would block the production of the signaling product, thereby inhibiting the downstream biological response.

Conclusion

This compound is a molecule with significant potential for applications in organic synthesis due to its bifunctional nature. The detailed synthesis protocols and predicted spectral data provided in this guide offer a solid foundation for its laboratory preparation and characterization. The hypothetical biological activity as an enzyme inhibitor, based on the known reactivity of the propargyl group, opens up avenues for future research in drug discovery and development. Further experimental validation of its synthesis, spectral properties, and biological effects is warranted to fully explore the potential of this compound.

References

An In-depth Technical Guide to 1-(2-Propynyl)cyclohexan-1-ol: Properties, Synthesis, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-(2-Propynyl)cyclohexan-1-ol. It includes a detailed, adaptable synthetic protocol and discusses the compound's key structural features and potential reactivity, offering valuable insights for its application in research and drug development.

Core Physical and Chemical Properties

This compound, with the CAS Number 19135-08-1, is a tertiary alcohol containing a terminal alkyne functionality.[1][2] This unique combination of functional groups makes it a valuable building block in organic synthesis. While experimental data on some physical properties are limited, computed values provide useful estimates.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name 1-(prop-2-yn-1-yl)cyclohexan-1-olPubChem[1]
CAS Number 19135-08-1ChemScene[2]
Molecular Formula C₉H₁₄OPubChem[1]
Molecular Weight 138.21 g/mol PubChem[1]
Appearance Not available-
Melting Point Not available (Isomer 1-(1-propynyl)cyclohexanol: 46-50 °C)Thermo Scientific[3]
Boiling Point Not available (Isomer 1-(1-propynyl)cyclohexanol: 91-92 °C at 10 mmHg)Thermo Scientific[3]
Density Not available (Isomer 1-(1-propynyl)cyclohexanol: 0.98 g/cm³)Chemsrc[4]
Topological Polar Surface Area (TPSA) 20.23 ŲChemScene[2]
LogP (octanol-water partition coefficient) 1.7049ChemScene[2]
Hydrogen Bond Donor Count 1ChemScene[2]
Hydrogen Bond Acceptor Count 1ChemScene[2]

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a Grignard reaction. This involves the reaction of a propargyl Grignard reagent with cyclohexanone. The following is a detailed experimental protocol adapted from a similar synthesis of a substituted cyclohexanol derivative.[5]

Experimental Protocol: Grignard Reaction

Reaction Scheme:

synthesis reagents Propargyl bromide + Mg (in dry ether) grignard Propargylmagnesium bromide (Grignard Reagent) reagents->grignard Formation intermediate Magnesium alkoxide intermediate grignard->intermediate Nucleophilic attack cyclohexanone Cyclohexanone cyclohexanone->intermediate product This compound intermediate->product Protonation workup Aqueous workup (e.g., sat. aq. NH4Cl) workup->product

Caption: Synthesis of this compound via Grignard reaction.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Propargyl bromide (3-bromo-1-propyne)

  • Cyclohexanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small amount of anhydrous diethyl ether to cover the magnesium. A crystal of iodine can be added to initiate the reaction.

  • Add a solution of propargyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium suspension. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure the complete formation of the Grignard reagent (propargylmagnesium bromide).

  • Reaction with Cyclohexanone: Cool the Grignard reagent solution in an ice bath. Add a solution of cyclohexanone in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Separate the ethereal layer and extract the aqueous layer with diethyl ether (2-3 times). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Chemical Properties and Reactivity

The chemical properties of this compound are dictated by its two main functional groups: the tertiary hydroxyl group and the terminal alkyne.

  • Tertiary Alcohol: The hydroxyl group can undergo reactions typical of tertiary alcohols, such as dehydration under acidic conditions to form alkenes. It can also be converted to an ether or an ester under appropriate conditions. Due to steric hindrance, oxidation of the tertiary alcohol is not readily achieved.

  • Terminal Alkyne: The terminal alkyne is a versatile functional group for various chemical transformations. The acidic terminal proton can be deprotonated with a strong base to form an acetylide, which can then act as a nucleophile in various carbon-carbon bond-forming reactions. The alkyne can also participate in reactions such as:

    • Click Chemistry: The terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

    • Sonogashira Coupling: Palladium-catalyzed cross-coupling reaction with aryl or vinyl halides.

    • Hydration: Markovnikov or anti-Markovnikov addition of water to the triple bond to yield ketones or aldehydes, respectively.

    • Reduction: The alkyne can be partially reduced to a cis- or trans-alkene or fully reduced to an alkane.

Spectroscopic Analysis

While specific spectra for this compound are not widely available in public databases, the expected spectroscopic features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Expected Features
¹H NMR - ≡C-H: A triplet around δ 2.0-2.5 ppm. - -CH₂-C≡: A doublet around δ 2.2-2.6 ppm. - Cyclohexyl Protons: A complex multiplet in the region of δ 1.2-1.8 ppm. - -OH: A broad singlet, the chemical shift of which is concentration and solvent dependent (typically δ 1.5-4.0 ppm).
¹³C NMR - ≡C-H: A signal around δ 70-75 ppm. - -C≡C-: A signal around δ 80-85 ppm. - -C-OH (quaternary): A signal around δ 70-75 ppm. - -CH₂-C≡: A signal around δ 30-35 ppm. - Cyclohexyl Carbons: Signals in the range of δ 20-40 ppm.
IR Spectroscopy - -OH stretch: A broad band in the region of 3200-3600 cm⁻¹. - ≡C-H stretch: A sharp, strong band around 3300 cm⁻¹. - C≡C stretch: A weak band around 2100-2200 cm⁻¹. - C-H (sp³) stretch: Bands just below 3000 cm⁻¹. - C-O stretch: A band in the region of 1050-1150 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): A peak at m/z = 138. - Fragmentation: Loss of water (M-18) to give a peak at m/z = 120. Loss of the propargyl group (M-39) to give a peak at m/z = 99. Other characteristic fragments from the cyclohexyl ring.

Logical Relationships and Isomeric Considerations

It is crucial to distinguish this compound from its isomer, 1-(1-propynyl)cyclohexan-1-ol. The position of the triple bond significantly influences the chemical reactivity and spectroscopic properties.

isomers cluster_2_propynyl This compound cluster_1_propynyl 1-(1-Propynyl)cyclohexan-1-ol node2 Terminal Alkyne (Acidic Proton) node3 Reactive in Click Chemistry and Sonogashira Coupling node2->node3 node1 Internal Alkyne (No Acidic Proton) node4 Less Reactive in Terminal Alkyne Specific Reactions node1->node4

Caption: Key differences between this compound and its isomer.

Conclusion

This compound is a versatile synthetic intermediate with significant potential in various fields of chemical research, including the development of novel therapeutic agents. This guide provides a foundational understanding of its properties, a practical synthetic approach, and an overview of its expected spectroscopic characteristics. The presence of both a tertiary alcohol and a terminal alkyne in a single molecule offers a rich platform for diverse chemical modifications and the construction of complex molecular architectures. Further research into the experimental determination of its physical properties and exploration of its applications is warranted.

References

Spectroscopic and Synthetic Profile of 1-(2-Propynyl)cyclohexan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for the tertiary alcohol, 1-(2-Propynyl)cyclohexan-1-ol. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions, summarized in structured tables, offer a valuable reference for the identification and characterization of this molecule.

Furthermore, a detailed experimental protocol for the synthesis of this compound is provided, enabling researchers to produce the compound for further study. The guide also includes a visualization of the logical workflow for spectroscopic analysis, rendered using Graphviz, to aid in understanding the process of structural elucidation.

Synthesis and Spectroscopic Data

The synthesis of this compound is typically achieved through the nucleophilic addition of a propargyl group to cyclohexanone. The following sections detail a standard experimental protocol for this synthesis and the predicted spectroscopic data for the resulting product.

Experimental Protocol: Synthesis of this compound

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Propargyl bromide (3-bromopropyne)

  • Cyclohexanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for Grignard reaction (three-neck flask, dropping funnel, condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Propargylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried three-neck flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, place magnesium turnings.

    • Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

    • Add a small crystal of iodine to initiate the reaction if necessary.

    • Dissolve propargyl bromide in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the propargyl bromide solution dropwise to the magnesium suspension with vigorous stirring. The reaction is exothermic and should be controlled by the rate of addition and, if necessary, an ice bath.

    • After the addition is complete, reflux the mixture gently for 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should turn cloudy and grayish.

  • Reaction with Cyclohexanone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve cyclohexanone in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the cyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers and wash them with brine (saturated NaCl solution).

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the chemical structure and typical values for similar functional groups and structural motifs.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.5t1H≡C-H
~ 2.3d2H-C≡C-CH₂ -
~ 1.8s1H-OH
~ 1.7 - 1.4m10HCyclohexyl -CH₂ -

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 82C ≡C-H
~ 72C≡C -H
~ 70C -OH (quaternary)
~ 45-C≡C-C H₂-
~ 38Cyclohexyl C2/C6
~ 25Cyclohexyl C4
~ 22Cyclohexyl C3/C5

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~ 3400 (broad)O-HStretching
~ 3300 (sharp)≡C-HStretching
~ 2930, 2850C-H (sp³)Stretching
~ 2120 (weak)-C≡C-Stretching
~ 1450C-HBending
~ 1150C-OStretching

Table 4: Predicted Mass Spectrometry Data (EI)

m/zInterpretation
138[M]⁺ (Molecular Ion)
123[M - CH₃]⁺
109[M - C₂H₅]⁺ or [M - CHO]⁺
99[M - C₃H₃]⁺ (loss of propargyl group)
81[C₆H₉]⁺
55[C₄H₇]⁺

Spectroscopic Analysis Workflow

The structural elucidation of a newly synthesized compound like this compound follows a logical progression of spectroscopic analyses. The following diagram illustrates this workflow.

Spectroscopic_Workflow Synthesis Synthesis of This compound Purification Purification (Distillation/Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation IR->Structure_Confirmation H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR MS->Structure_Confirmation H1_NMR->Structure_Confirmation C13_NMR->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

This guide provides a foundational understanding of the synthesis and expected spectroscopic properties of this compound. The detailed protocols and predicted data serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related molecules in the field of drug discovery and development.

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 1-(2-Propynyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of 1-(2-Propynyl)cyclohexan-1-ol, a molecule incorporating both a tertiary alcohol and a terminal alkyne functional group. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed insights into spectral interpretation, experimental methodologies, and the logical workflow for analysis.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation.[1][2] For this compound (Molecular Formula: C₉H₁₄O, CAS No: 19135-08-1), IR spectroscopy is instrumental in confirming the presence of its key structural features: the hydroxyl (-OH) group of the tertiary alcohol and the carbon-carbon triple bond (C≡C) and terminal alkyne C-H bond of the propynyl group.[3][4] The analysis of the IR spectrum allows for the verification of the successful synthesis of this compound and can provide information about its purity.

Predicted Infrared Spectral Data

Vibrational ModeFunctional GroupExpected Frequency (cm⁻¹)IntensityCharacteristics
O-H StretchTertiary Alcohol3500 - 3200StrongBroad band due to intermolecular hydrogen bonding.[2][5]
≡C-H StretchTerminal Alkyne~3300StrongSharp and intense peak.[6][7]
sp³ C-H StretchCyclohexane & CH₂3000 - 2850StrongMultiple sharp peaks.[7]
C≡C StretchTerminal Alkyne2260 - 2100Weak-MediumSharp peak, may be weak due to low polarity.[6][8]
C-O StretchTertiary Alcohol~1150StrongCharacteristic for tertiary alcohols.[9]

Experimental Protocols

The acquisition of a high-quality IR spectrum of this compound requires careful sample preparation and instrument operation. The following is a detailed methodology for obtaining the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

3.1. Instrumentation and Materials

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Sample Preparation:

    • For a neat liquid sample: Sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

    • For a solution: Infrared-grade solvent (e.g., carbon tetrachloride, CCl₄), volumetric flasks, and an appropriate liquid sample cell with NaCl or KBr windows.

  • Compound: Purified this compound.

  • Miscellaneous: Pipettes, lens paper, and appropriate personal protective equipment (PPE).

3.2. Sample Preparation

  • Neat Liquid Film Method:

    • Ensure the NaCl or KBr salt plates are clean and dry. Handle them only by the edges to avoid moisture contamination from fingerprints.

    • Place one to two drops of this compound onto the surface of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid the formation of air bubbles.

    • Mount the sandwiched plates into the spectrometer's sample holder.

  • Solution Method:

    • Prepare a dilute solution (typically 1-5% w/v) of this compound in an IR-transparent solvent like CCl₄.

    • Fill the liquid sample cell with the prepared solution, ensuring no air bubbles are trapped in the light path.

    • Place the filled cell in the spectrometer's sample holder. A reference cell containing only the solvent should also be run to obtain a background spectrum.

3.3. Data Acquisition

  • Background Spectrum: Before running the sample, acquire a background spectrum with either an empty beam path (for the neat sample) or the solvent-filled reference cell. This will account for absorptions from atmospheric water and carbon dioxide, as well as the solvent.

  • Sample Spectrum: Place the prepared sample in the spectrometer's beam path and acquire the spectrum.

  • Parameters: A typical acquisition would involve co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The data is typically collected over the mid-infrared range of 4000 to 400 cm⁻¹.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Logical Workflow for Spectral Analysis

The interpretation of the resulting IR spectrum should follow a logical progression to identify the key functional groups and confirm the structure of this compound.

IR_Analysis_Workflow Workflow for IR Spectral Analysis of this compound Start Obtain IR Spectrum Region_4000_2500 Analyze 4000-2500 cm⁻¹ Region (Single Bonds to H) Start->Region_4000_2500 Check_OH Broad band at ~3300 cm⁻¹? Region_4000_2500->Check_OH Check_Alkyne_CH Sharp peak at ~3300 cm⁻¹? Check_OH->Check_Alkyne_CH Yes Conclusion Confirm Structure of This compound Check_OH->Conclusion No (Not an Alcohol) Check_Alkane_CH Strong peaks at 2850-3000 cm⁻¹? Check_Alkyne_CH->Check_Alkane_CH Yes Check_Alkyne_CH->Conclusion No (Not a Terminal Alkyne) Region_2500_2000 Analyze 2500-2000 cm⁻¹ Region (Triple Bonds) Check_Alkane_CH->Region_2500_2000 Yes Check_Alkane_CH->Conclusion No (Lacks sp³ C-H) Check_CC_Triple Weak/Medium peak at ~2150 cm⁻¹? Region_2500_2000->Check_CC_Triple Fingerprint_Region Analyze Fingerprint Region (< 1500 cm⁻¹) Check_CC_Triple->Fingerprint_Region Yes Check_CC_Triple->Conclusion No (Not an Alkyne) Check_CO Strong peak at ~1150 cm⁻¹? Fingerprint_Region->Check_CO Check_CO->Conclusion Yes Check_CO->Conclusion No (Not a Tertiary Alcohol)

Workflow for IR Spectral Analysis

Interpretation of Key Spectral Features

  • O-H Stretching Vibration: The most prominent feature in the spectrum is expected to be a strong, broad absorption band in the 3500-3200 cm⁻¹ region.[2][5] This broadening is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of the alcohol molecules.

  • ≡C-H Stretching Vibration: A sharp and intense peak should be observed at approximately 3300 cm⁻¹.[6][7] This band is highly characteristic of a terminal alkyne and its sharpness helps to distinguish it from the broad O-H band which may overlap in this region.

  • sp³ C-H Stretching Vibrations: Strong, sharp absorptions between 3000 and 2850 cm⁻¹ are indicative of the C-H bonds within the cyclohexane ring and the methylene group of the propynyl side chain.[7]

  • C≡C Stretching Vibration: A weak to medium intensity, sharp peak is anticipated in the 2260-2100 cm⁻¹ range.[6][8] The intensity of this absorption can be variable; in highly symmetrical alkynes, it may be very weak or absent.

  • C-O Stretching Vibration: A strong absorption band around 1150 cm⁻¹ is characteristic of the C-O single bond in a tertiary alcohol.[9] The position of this band can help distinguish it from primary (~1050 cm⁻¹) and secondary (~1100 cm⁻¹) alcohols.

Conclusion

The infrared spectrum of this compound provides definitive evidence for its key functional groups. Through the systematic analysis of the characteristic absorption bands for the tertiary alcohol and terminal alkyne moieties, researchers can confidently verify the identity and structural integrity of the molecule. The experimental protocols and analytical workflow detailed in this guide provide a robust framework for obtaining and interpreting high-quality IR spectra for this and similar compounds, which is a critical step in synthetic chemistry and drug development.

References

Mass Spectrometry Analysis of 1-(2-Propynyl)cyclohexan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 1-(2-Propynyl)cyclohexan-1-ol. Due to the limited availability of direct mass spectral data for this specific compound in publicly accessible literature, this document outlines a theoretical approach based on established fragmentation patterns of analogous structures, namely tertiary alcohols and terminal alkynes. The methodologies and data presented herein serve as a predictive framework for researchers undertaking the analysis of this and structurally related molecules.

Introduction to this compound

This compound is a tertiary alcohol containing a terminal alkyne functional group. Its structural features suggest potential applications in medicinal chemistry and materials science, often serving as a building block in organic synthesis. Mass spectrometry is a critical analytical technique for the characterization of such compounds, providing vital information on molecular weight and structural features through fragmentation analysis.

Predicted Mass Spectrum Fragmentation

The mass spectrum of this compound is expected to be characterized by the initial formation of a molecular ion (M+) upon electron ionization, followed by fragmentation through several predictable pathways. The key fragmentation routes are anticipated to be alpha-cleavage and dehydration, which are characteristic of tertiary alcohols.

Key Predicted Fragments:

The following table summarizes the expected major fragments, their mass-to-charge ratio (m/z), and the proposed fragmentation mechanism. The relative abundance is a theoretical estimation based on the predicted stability of the resulting ions.

m/z Proposed Fragment Ion Proposed Fragmentation Pathway Predicted Relative Abundance
138[C₉H₁₄O]⁺•Molecular IonLow
123[C₈H₁₁O]⁺Loss of a methyl radical (•CH₃) - unlikelyVery Low
120[C₉H₁₂]⁺•Dehydration - Loss of H₂OHigh
105[C₈H₉]⁺Loss of H₂O and a methyl radical (•CH₃)Moderate
99[C₆H₁₁O]⁺Alpha-cleavage - Loss of the propynyl group (•C₃H₃)High
81[C₆H₉]⁺Loss of the propynyl group and H₂OModerate
41[C₃H₅]⁺Propargyl cationModerate
39[C₃H₃]⁺Propynyl cationHigh

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of a semi-volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique.

Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Mass Spectrometer: Capable of electron ionization (EI) at 70 eV.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (splitless injection).

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 35-500.

Sample Preparation:

Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.

Visualizations

The following diagrams illustrate the proposed experimental workflow and the logical fragmentation pattern of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis sample 1 mg of Compound dissolve Dissolution sample->dissolve solvent 1 mL Dichloromethane solvent->dissolve gc_injection GC Injection dissolve->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_ionization Electron Ionization (70 eV) gc_separation->ms_ionization ms_detection Mass Detection ms_ionization->ms_detection mass_spectrum Mass Spectrum Generation ms_detection->mass_spectrum fragmentation_analysis Fragmentation Pattern Analysis mass_spectrum->fragmentation_analysis

Caption: Experimental workflow for the GC-MS analysis of this compound.

fragmentation_pathway cluster_dehydration Dehydration cluster_alpha_cleavage Alpha-Cleavage cluster_secondary_fragmentation Secondary Fragmentation cluster_propynyl_fragments Propynyl Fragments M [C₉H₁₄O]⁺• m/z = 138 Molecular Ion dehydrated [C₉H₁₂]⁺• m/z = 120 M->dehydrated - H₂O alpha_cleavage [C₆H₁₁O]⁺ m/z = 99 M->alpha_cleavage - •C₃H₃ propargyl [C₃H₅]⁺ m/z = 41 M->propargyl propynyl [C₃H₃]⁺ m/z = 39 M->propynyl dehydrated_methyl_loss [C₈H₉]⁺ m/z = 105 dehydrated->dehydrated_methyl_loss - •CH₃ alpha_cleavage_dehydration [C₆H₉]⁺ m/z = 81 alpha_cleavage->alpha_cleavage_dehydration - H₂O

Caption: Predicted fragmentation pathway of this compound in mass spectrometry.

Signaling Pathways

Currently, there is no established signaling pathway in which this compound is known to be directly involved. Its structural motifs, however, suggest that it could be a precursor for molecules designed to interact with various biological targets, but further research is required to elucidate any specific biological activity.

Conclusion

The mass spectrometric analysis of this compound can be effectively approached using GC-MS with electron ionization. While direct experimental data is scarce, a predictive understanding of its fragmentation pattern can be derived from the known behavior of tertiary alcohols and terminal alkynes. The primary fragmentation pathways are expected to be dehydration and alpha-cleavage, leading to characteristic fragment ions. The experimental protocol and predictive data presented in this guide provide a solid foundation for the analytical characterization of this compound and can aid researchers and drug development professionals in their studies.

In-Depth Technical Guide on the Stability and Storage of 1-(2-Propynyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(2-Propynyl)cyclohexan-1-ol. The information is curated for professionals in research and drug development who utilize this compound in their work.

Chemical and Physical Properties

This compound is a tertiary alcohol containing a terminal alkyne group. Its chemical structure influences its stability and reactivity profile.

PropertyValueSource
Chemical Formula C₉H₁₄O[1]
Molecular Weight 138.21 g/mol [1]
IUPAC Name 1-(prop-2-yn-1-yl)cyclohexan-1-ol[2]
CAS Number 19135-08-1[1]
Appearance Not explicitly stated, but related compounds are typically colorless liquids or low-melting solids.
Purity (typical) ≥95%[1]

Stability Profile

2.1. Thermal Stability

Propargyl alcohols are known to be susceptible to thermal decomposition and polymerization, especially at elevated temperatures or in the presence of a base.[3][4] The tertiary nature of the alcohol in this compound may offer some steric hindrance, but caution should still be exercised at high temperatures.

2.2. Oxidative Stability

Tertiary alcohols are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group.[4] However, the propargyl group can be susceptible to oxidation. Strong oxidizing agents could potentially lead to the formation of various oxidation products. Aerobic oxidation of propargylic alcohols, sometimes catalyzed by metal complexes, can yield α,β-unsaturated alkynals or alkynones.[5][6]

2.3. Photostability

Compounds containing alkyne functionalities can be sensitive to light. While specific photostability studies on this compound are not available, related compounds like cyclohexanol have been shown to undergo photodegradation.[7][8] Therefore, it is prudent to protect the compound from light to prevent potential degradation.

2.4. pH Stability

The stability of this compound can be influenced by pH.

  • Acidic Conditions: In the presence of strong acids, tertiary alcohols can be prone to dehydration, potentially leading to the formation of alkenes. The alkyne group is generally stable under acidic conditions but can undergo hydration in the presence of certain catalysts.

  • Basic Conditions: As with other propargyl alcohols, this compound may be unstable in the presence of strong bases, which can catalyze polymerization or rearrangement reactions.[3]

Recommended Storage Conditions

Based on the stability profile, the following storage conditions are recommended to ensure the integrity of this compound:

ConditionRecommendationRationale
Temperature Store in a cool, well-ventilated area. Refrigeration (2-8 °C) is advisable for long-term storage.To minimize thermal degradation and potential polymerization.[3][4]
Light Protect from light. Store in an amber vial or a light-proof container.To prevent photochemical degradation.[7][8]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation of the propargyl group.[5][6]
Container Keep in a tightly sealed, suitable container.To prevent contamination and exposure to moisture and air.
Incompatibilities Segregate from strong oxidizing agents, strong acids, and strong bases.To avoid hazardous reactions and degradation.[3]

Experimental Protocols for Stability Assessment

For researchers needing to perform formal stability studies, the following experimental protocols, based on forced degradation principles, can be adapted.

4.1. Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) F Stability-Indicating Analytical Method (e.g., HPLC-UV/MS, GC-MS) A->F B Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) B->F C Oxidation (e.g., 3% H₂O₂, RT) C->F D Thermal Stress (e.g., 70°C, solid state) D->F E Photostability (ICH Q1B guidelines) E->F G Characterization of Degradation Products (e.g., NMR, MS) F->G J Validate Analytical Method F->J H Identify Degradation Pathways G->H I Determine Intrinsic Stability H->I

Caption: Workflow for forced degradation studies.

4.1.1. Acid and Base Hydrolysis

  • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • To separate aliquots of the solution, add an equal volume of 0.1 M hydrochloric acid and 0.1 M sodium hydroxide, respectively.

  • Maintain the samples at a controlled temperature (e.g., 60°C) and monitor for degradation over time (e.g., at 2, 4, 8, and 24 hours).

  • At each time point, withdraw a sample, neutralize it if necessary, and analyze using a stability-indicating analytical method.

4.1.2. Oxidative Degradation

  • Prepare a solution of the compound as described above.

  • Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.

  • Keep the sample at room temperature, protected from light, and monitor for degradation at various time intervals.

  • Analyze the samples using a suitable analytical method.

4.1.3. Thermal Degradation

  • Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 70°C / 75% RH).

  • Monitor for physical changes and analyze for degradation at specified time points.

  • For solution-state thermal stability, prepare a solution of the compound and heat it at a controlled temperature, monitoring for degradation over time.

4.1.4. Photostability

  • Expose a solution of the compound and the solid compound to light conditions as specified in the ICH Q1B guideline (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • A control sample should be kept in the dark under the same temperature conditions.

  • Analyze both the exposed and control samples for degradation.

4.2. Stability-Indicating Analytical Method Development

A stability-indicating analytical method is crucial to separate and quantify the parent compound from any potential degradation products.

Analytical_Method_Development A Select Analytical Technique (HPLC or GC) B Optimize Separation (Column, Mobile Phase/Carrier Gas, Temperature) A->B C Develop Detection Method (UV-Vis, MS) B->C D Validate Method (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, Robustness) C->D

Caption: Analytical method development workflow.

4.2.1. High-Performance Liquid Chromatography (HPLC)

  • Column: A reversed-phase column (e.g., C18) is generally suitable for a compound of this polarity.

  • Mobile Phase: A gradient elution with a mixture of water (with a suitable buffer, e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.

  • Detection: UV detection may be challenging due to the lack of a strong chromophore. A low wavelength (e.g., ~210 nm) might be used. Mass spectrometry (MS) detection would be more specific and sensitive for identifying and quantifying the parent compound and its degradation products.

4.2.2. Gas Chromatography (GC)

  • Given the volatility of related compounds, GC could be a suitable technique.

  • Column: A non-polar or medium-polarity column (e.g., DB-1, DB-5) would be appropriate.

  • Injector and Detector: A split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS) can be used. GC-MS would be particularly powerful for identifying unknown degradation products.

4.2.3. Characterization of Degradation Products If significant degradation is observed, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy will be essential for the structural elucidation of the degradation products. While a specific mass spectrum for this compound is not readily available in public databases, related structures like 1,2-cyclohexanediol show characteristic fragmentation patterns that can aid in identification.[9] Similarly, NMR data for the parent compound, though not found in a dedicated public spectrum, can be predicted and would be crucial for comparing with the spectra of isolated degradation products.

Potential Degradation Pathways

Based on the chemical nature of this compound, several potential degradation pathways can be hypothesized.

Degradation_Pathways cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed cluster_oxidation Oxidation cluster_photo Photodegradation A This compound B Dehydration (Alkene formation) A->B H⁺ C Polymerization A->C OH⁻ D Oxidation of Propargyl Group A->D [O] E Various Products A->E

Caption: Potential degradation pathways.

  • Dehydration: Under acidic conditions, the tertiary alcohol could undergo elimination to form an alkene.

  • Polymerization: The terminal alkyne can polymerize, especially with heat or in the presence of a base.

  • Oxidation: The propargyl group is susceptible to oxidation, which could lead to the formation of aldehydes, ketones, or carboxylic acids.

  • Rearrangement: Propargylic alcohols can undergo various rearrangement reactions, such as the Meyer-Schuster rearrangement, particularly under acidic conditions, to form α,β-unsaturated carbonyl compounds.[10]

Conclusion

This compound is a compound that requires careful handling and storage to maintain its stability. Key considerations include protection from heat, light, and incompatible substances such as strong acids, bases, and oxidizing agents. For researchers and drug development professionals, understanding its potential degradation pathways and employing robust, stability-indicating analytical methods are crucial for ensuring the quality and reliability of their work. The experimental protocols outlined in this guide provide a framework for conducting thorough stability assessments.

References

Potential hazards and safety precautions for 1-(2-Propynyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Potential Hazards and Safety Precautions for 1-(2-Propynyl)cyclohexan-1-ol

Chemical Identification and Overview

Chemical Name: this compound Synonyms: 1-(2-propyn-1-yl)cyclohexanol, 1-(Prop-2-yn-1-yl)cyclohexan-1-ol[1][2] CAS Number: 19135-08-1[1][2] Molecular Formula: C₉H₁₄O[1][2] Molecular Weight: 138.21 g/mol [1][2]

This document provides a comprehensive technical overview of the potential hazards and essential safety precautions for this compound, a compound utilized in laboratory and chemical synthesis settings. Adherence to the safety protocols outlined herein is critical for minimizing risks to personnel and the environment.

Hazard Identification and GHS Classification

This compound is classified as an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on available data.[1]

Table 1: GHS Hazard Classification

Hazard Class Category Hazard Statement Pictogram Signal Word
Skin Corrosion/Irritation 2 H315: Causes skin irritation Warning
Serious Eye Damage/Eye Irritation 2A H319: Causes serious eye irritation Warning

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation | | Warning |

Source: PubChem CID 87938[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding its behavior and for implementing appropriate storage and handling procedures.

Table 2: Physical and Chemical Properties

Property Value Source
Molecular Weight 138.21 g/mol PubChem[1]
Molecular Formula C₉H₁₄O PubChem[1]
Physical State Solid (at STP) Fisher Scientific[3]
Melting Point 46 - 47 °C / 114.8 - 116.6 °F Fisher Scientific[3]
LogP (Octanol/Water Partition Coefficient) 1.7049 ChemScene[2]
Hydrogen Bond Donor Count 1 PubChem[1]
Hydrogen Bond Acceptor Count 1 PubChem[1]

| Rotatable Bond Count | 1 | ChemScene[2] |

Detailed Safety Protocols and Methodologies

Strict adherence to established safety protocols is mandatory when handling this compound. The following sections detail the necessary precautions and emergency procedures.

Personal Protective Equipment (PPE)

A risk assessment should always precede handling. The following PPE is recommended to minimize exposure.

  • Eye Protection: Wear chemical safety goggles and a face shield that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing, such as a lab coat, to prevent skin exposure.[3]

  • Respiratory Protection: If vapors or aerosols are generated, or if working outside of a fume hood, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] Ensure proper maintenance and testing of respiratory devices.

Safe Handling and Storage
  • Handling:

    • Work under a chemical fume hood to minimize inhalation of vapors.[4]

    • Avoid contact with skin, eyes, and clothing.[3]

    • Do not ingest or inhale the substance.[3]

    • Keep away from open flames, hot surfaces, and sources of ignition.[5]

    • Use non-sparking tools and take precautionary measures against static discharge.[5]

    • Wash hands thoroughly after handling.[4]

  • Storage:

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

    • Store locked up.

    • Keep away from heat and sources of ignition.[5]

G start Start: Prepare to Handle This compound risk_assessment 1. Conduct Risk Assessment start->risk_assessment ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe fume_hood 3. Work Inside a Certified Fume Hood ppe->fume_hood handling 4. Handle Chemical (Avoid ignition sources, use non-sparking tools) fume_hood->handling cleanup 5. Decontaminate Work Area & Clean Up Spills Promptly handling->cleanup storage 6. Store Properly (Tightly sealed, cool, well-ventilated, locked) cleanup->storage end End storage->end

Caption: General workflow for safely handling this compound.

Emergency Procedures: First Aid

Immediate action is required in case of exposure. Always show the Safety Data Sheet (SDS) to the attending physician.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If symptoms persist, call a physician.[5]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water and soap for at least 15 minutes.[3]

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Immediately call an ophthalmologist.

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician immediately.[3]

G exposure Exposure Occurs inhalation Inhalation exposure->inhalation Route skin Skin Contact exposure->skin Route eye Eye Contact exposure->eye Route ingestion Ingestion exposure->ingestion Route action_inhale Move to Fresh Air Call Physician if Symptoms Persist inhalation->action_inhale Action action_skin Remove Contaminated Clothing Rinse with Water (15+ min) skin->action_skin Action action_eye Rinse Eyes (15+ min) Remove Contacts IMMEDIATELY Call Ophthalmologist eye->action_eye Action action_ingest Rinse Mouth, Drink Water DO NOT Induce Vomiting Call Physician Immediately ingestion->action_ingest Action

Caption: Decision logic for first-aid response to exposure incidents.

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate hazards.

  • Evacuate Personnel: Clear the area of all non-essential personnel and move upwind.

  • Ensure Ventilation: Ensure adequate ventilation in the affected area.

  • Remove Ignition Sources: Eliminate all potential sources of ignition (sparks, flames, hot surfaces).[6]

  • Containment: Prevent the product from entering drains by using barriers or covering drains.

  • Absorption: For liquid spills, take up the material with a liquid-absorbent, inert material (e.g., Chemizorb®, sand, earth).

  • Collection and Disposal: Collect the absorbed material and place it in suitable, closed containers for disposal.

  • Decontamination: Clean the affected area thoroughly.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).

  • Specific Hazards: The substance is combustible.[4][7] Containers may explode when heated.[4][7] Thermal decomposition can release irritating gases and vapors.

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4][7]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[3] However, based on its GHS classification, the following effects are anticipated:

  • Inhalation: May cause respiratory tract irritation.[1] High concentrations of vapors may lead to symptoms like headache, dizziness, and drowsiness, similar to other alcohols.[6][8]

  • Skin Contact: Causes skin irritation.[1] Prolonged or repeated contact may lead to dryness or dermatitis.[6]

  • Eye Contact: Causes serious eye irritation, which can result in redness, pain, and watering.[1][8]

  • Ingestion: Accidental ingestion may be harmful.

No specific data is available regarding mutagenic, carcinogenic, or reproductive effects for this compound.[3]

Disposal Considerations

All waste materials must be disposed of in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter drains or waterways.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(2-Propynyl)cyclohexan-1-ol from Cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(2-Propynyl)cyclohexan-1-ol from cyclohexanone. The described methodology is a Barbier-type reaction, a facile and effective method for the formation of carbon-carbon bonds. This reaction involves the in-situ formation of an organometallic reagent from propargyl bromide and a metal, which then undergoes nucleophilic addition to the carbonyl group of cyclohexanone. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and characterization details for the final product.

Introduction

Propargylated alcohols are valuable intermediates in organic synthesis, serving as precursors for a variety of molecular scaffolds in drug discovery and materials science. The synthesis of this compound, a tertiary propargyl alcohol, is a key step in the elaboration of more complex molecules. The Barbier-type reaction offers a convenient one-pot approach for this transformation, avoiding the separate preparation of a Grignard or other organometallic reagents. This protocol details a zinc-mediated Barbier-type propargylation of cyclohexanone.

Reaction Scheme

The synthesis of this compound is achieved through the reaction of cyclohexanone with propargyl bromide in the presence of zinc powder. The reaction proceeds via the formation of an organozinc intermediate, which then adds to the carbonyl carbon of cyclohexanone.

Reaction scheme for the synthesis of this compound

Experimental Protocol

This protocol is adapted from a general procedure for the zinc-mediated Barbier-type reaction.[1]

Materials:

  • Cyclohexanone (C₆H₁₀O)

  • Propargyl bromide (80% solution in toluene) (C₃H₃Br)

  • Zinc powder (Zn)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • 10% aqueous Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add zinc powder (1.0 equivalent). The flask is then charged with anhydrous THF.

  • Addition of Propargyl Bromide: A solution of propargyl bromide (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of zinc in THF. The mixture is stirred for 1 hour at room temperature.

  • Addition of Cyclohexanone: A solution of cyclohexanone (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture.

  • Reaction: The reaction mixture is stirred at room temperature for 3 hours.

  • Work-up: After 3 hours, a saturated aqueous solution of ammonium chloride is added to the reaction mixture. The mixture is stirred for an additional 30 minutes.

  • Extraction: The reaction mixture is filtered to remove any unreacted zinc. The filtrate is transferred to a separatory funnel, and 10% hydrochloric acid is added. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x volume of the aqueous layer).

  • Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

Data Presentation

Table 1: Quantitative Data for the Synthesis of this compound

ParameterValue
Molecular FormulaC₉H₁₄O
Molecular Weight138.21 g/mol
Physical StateExpected to be a liquid or low-melting solid
Purity (commercial)≥95%[2]
YieldNot explicitly reported, but generally good for Barbier-type reactions.

Table 2: Spectroscopic Data for this compound

Data TypeKey Features
¹H NMR The spectrum is expected to show signals for the acetylenic proton (C≡C-H ), the methylene protons adjacent to the alkyne and the ring (-CH ₂-C≡CH), and the methylene protons of the cyclohexyl ring. The hydroxyl proton (-OH ) signal may be broad and its chemical shift can vary with concentration and solvent.
¹³C NMR The spectrum should display characteristic signals for the acetylenic carbons (CC -H), the quaternary carbon of the cyclohexyl ring attached to the hydroxyl and propargyl groups (C -OH), the carbon of the methylene group in the propargyl chain (-C H₂-), and the carbons of the cyclohexyl ring.
IR The infrared spectrum is expected to show a characteristic absorption band for the O-H stretch of the alcohol (typically broad, around 3600-3200 cm⁻¹), a sharp absorption for the terminal alkyne C≡C-H stretch (around 3300 cm⁻¹), and a weaker absorption for the C≡C triple bond stretch (around 2100 cm⁻¹). C-H stretching and bending vibrations for the alkyl groups will also be present.

Note: Specific, experimentally-derived spectroscopic data for this compound was not available in the cited search results. The information provided is based on general principles of NMR and IR spectroscopy for similar structures.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge flask with Zinc powder and anhydrous THF B Add Propargyl Bromide in THF A->B 1. Reagent Addition C Stir for 1 hour at RT B->C D Add Cyclohexanone in THF C->D 2. Substrate Addition E Stir for 3 hours at RT D->E F Add saturated aq. NH4Cl solution E->F 3. Quenching G Filter to remove Zinc F->G H Add 10% HCl and extract with Diethyl Ether G->H I Dry organic phase with MgSO4 H->I J Concentrate under reduced pressure I->J K Purify by Flash Column Chromatography J->K L L K->L Final Product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The Barbier-type reaction provides a straightforward and efficient method for the synthesis of this compound from readily available starting materials. This protocol can be a valuable tool for researchers in organic synthesis and medicinal chemistry, enabling the production of this versatile building block for further chemical transformations. Further optimization of reaction conditions, such as temperature and reaction time, may lead to improved yields. Full spectroscopic characterization of the purified product is recommended to confirm its identity and purity.

References

Application Notes and Protocols for the Synthesis of 1-(2-Propynyl)cyclohexan-1-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Grignard reaction is a fundamental and versatile method in organic chemistry for the formation of carbon-carbon bonds. This application note provides a detailed protocol for the synthesis of 1-(2-propynyl)cyclohexan-1-ol, a valuable synthetic intermediate. The synthesis involves the reaction of a propargyl Grignard reagent with cyclohexanone. The terminal alkyne functionality in the product molecule makes it a useful building block in various applications, including click chemistry and the synthesis of more complex molecules.[1] The protocol emphasizes the critical parameters for the successful and safe execution of this synthesis.

Reaction Scheme

The overall reaction involves two main steps: the formation of the propargylmagnesium bromide Grignard reagent and its subsequent reaction with cyclohexanone, followed by an aqueous workup.

  • Step 1: Formation of Propargylmagnesium Bromide HC≡CCH₂Br + Mg → HC≡CCH₂MgBr

  • Step 2: Reaction with Cyclohexanone and Workup HC≡CCH₂MgBr + C₆H₁₀O → C₉H₁₃OMgBr C₉H₁₃OMgBr + H₂O → C₉H₁₄O + Mg(OH)Br

Experimental Protocols

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Magnesium turnings99.8%Sigma-Aldrich
Propargyl bromide (3-bromopropyne)~80% in tolueneSigma-AldrichFreshly distilled before use is recommended. Potent lachrymator.[2]
Cyclohexanone≥99%Sigma-AldrichShould be dry and free of acidic impurities.
Anhydrous Diethyl Ether (Et₂O)≥99.8%Sigma-AldrichMust be scrupulously dry.[2][3]
Mercuric chloride (HgCl₂) or Zinc Bromide (ZnBr₂)ACS reagentSigma-AldrichCatalyst. Highly toxic.[2][4] Mercury-free alternatives are preferred.[4][5]
Saturated aqueous ammonium chloride (NH₄Cl)ACS reagentFor quenching the reaction.
Anhydrous magnesium sulfate (MgSO₄)For drying the organic phase.
Iodine (I₂)Optional, for initiating the reaction.

Apparatus

  • Three-necked round-bottom flask (oven-dried)

  • Dropping funnel (pressure-equalizing)

  • Reflux condenser with a calcium chloride drying tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice-water bath and dry ice/acetone bath

  • Separatory funnel

Procedure

1. Preparation of Propargylmagnesium Bromide (Grignard Reagent)

  • All glassware must be oven-dried overnight and assembled hot, then allowed to cool under a stream of dry nitrogen or argon to ensure anhydrous conditions.[2][3][6]

  • Place magnesium turnings (1.2 eq) and a catalytic amount of mercuric chloride (0.1-0.2 mol%) or zinc bromide in the three-necked flask.[2][4][5] A crystal of iodine can also be added to help initiate the reaction.

  • Add a small volume of anhydrous diethyl ether to cover the magnesium turnings.

  • In the dropping funnel, prepare a solution of propargyl bromide (1.0 eq) in anhydrous diethyl ether.

  • Add a small amount of the propargyl bromide solution to the magnesium turnings to initiate the reaction. Initiation is indicated by the disappearance of the iodine color (if used), gentle bubbling, and the formation of a gray/cloudy solution.[2] Gentle warming may be necessary to start the reaction.[2]

  • Once the reaction has started, cool the flask in an ice-water or dry ice/acetone bath to a low temperature (e.g., -10 to 0 °C).[2] This is crucial to prevent the rearrangement of the propargyl Grignard reagent to the allenyl Grignard and to minimize Wurtz coupling side reactions.[2][3][7]

  • Add the remaining propargyl bromide solution dropwise from the dropping funnel, maintaining a gentle reflux and keeping the temperature low. The addition should be carried out over a period of 1-2 hours.[2]

  • After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at low temperature.

2. Synthesis of this compound

  • Prepare a solution of cyclohexanone (1.0 eq) in anhydrous diethyl ether in a separate dropping funnel.

  • Cool the freshly prepared Grignard reagent to 0 °C.

  • Add the cyclohexanone solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur. Maintain the temperature at or below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

3. Quenching and Work-up

  • Cool the reaction mixture in an ice-water bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[2] This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

  • Once the addition is complete and two clear layers have formed, transfer the mixture to a separatory funnel.[2]

  • Separate the layers and extract the aqueous layer with two portions of diethyl ether.[2][3]

  • Combine the organic layers and wash them with brine (saturated NaCl solution).

  • Dry the organic phase over anhydrous magnesium sulfate.[2][3]

  • Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude product.

4. Purification

The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Data Presentation

Properties of this compound

PropertyValue
Molecular Formula C₉H₁₄O[1][8]
Molecular Weight 138.21 g/mol [1][8]
CAS Number 19135-08-1[1][8]
Appearance Colorless to light yellow oil
Boiling Point Data not widely available, but vacuum distillation is recommended.
Purity (Typical) ≥95% after purification[1]
Yield 50-70% (typical for similar Grignard reactions)[2]

Spectroscopic Data (Expected)

TechniqueExpected Chemical Shifts / Bands
¹H NMR (CDCl₃) δ ~ 3.3-3.5 (s, 1H, -OH), δ ~ 2.4-2.6 (d, 2H, -CH₂-C≡), δ ~ 2.0-2.2 (t, 1H, ≡C-H), δ ~ 1.2-1.8 (m, 10H, cyclohexyl protons)
¹³C NMR (CDCl₃) δ ~ 80-85 (alkynyl C), δ ~ 70-75 (alkynyl CH), δ ~ 68-72 (quaternary C-OH), δ ~ 20-40 (cyclohexyl and propargyl CH₂)
IR (neat) ~3400 cm⁻¹ (broad, O-H stretch), ~3300 cm⁻¹ (sharp, ≡C-H stretch), ~2120 cm⁻¹ (weak, C≡C stretch)[3]

Mandatory Visualizations

G Reaction Workflow A Setup Oven-Dried Glassware under Inert Atmosphere B Charge Flask with Mg Turnings and Catalyst (HgCl₂ or ZnBr₂) A->B C Add Anhydrous Diethyl Ether B->C E Initiate Reaction and Cool to Low Temperature C->E D Prepare Propargyl Bromide in Anhydrous Ether D->E F Dropwise Addition of Propargyl Bromide Solution E->F H Dropwise Addition of Cyclohexanone Solution at 0 °C F->H G Prepare Cyclohexanone in Anhydrous Ether G->H I Reaction Quench with sat. aq. NH₄Cl H->I J Liquid-Liquid Extraction with Diethyl Ether I->J K Drying of Organic Phase (anhydrous MgSO₄) J->K L Solvent Removal (Rotary Evaporation) K->L M Purification (Vacuum Distillation or Chromatography) L->M N Pure this compound M->N G Grignard Reaction Mechanism cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation (Workup) HC≡C-CH₂-Br HC≡C-CH₂-Br HC≡C-CH₂-MgBr HC≡C-CH₂-MgBr HC≡C-CH₂-Br->HC≡C-CH₂-MgBr + Mg (in Et₂O) reagent HC≡C-CH₂-MgBr intermediate Magnesium Alkoxide Intermediate reagent->intermediate Nucleophilic attack on carbonyl carbon ketone Cyclohexanone (C=O) ketone->intermediate intermediate2 Magnesium Alkoxide Intermediate product This compound intermediate2->product + H₂O (from aq. NH₄Cl)

References

Application Notes and Protocols for 1-(2-Propynyl)cyclohexan-1-ol in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(2-Propynyl)cyclohexan-1-ol in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This document includes detailed experimental protocols, data presentation, and visualizations to guide researchers in the efficient synthesis of 1,2,3-triazole-containing compounds for various applications, particularly in drug discovery and development.

Introduction to this compound in Click Chemistry

Click chemistry refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for the synthesis of complex molecules.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the specific and efficient formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[2][3]

This compound is a valuable building block in this context. The terminal alkyne group serves as a handle for the click reaction, while the cyclohexanol moiety provides a three-dimensional scaffold that can be advantageous in designing molecules with specific spatial orientations for interaction with biological targets. The resulting triazole ring is not merely a linker but is a stable, aromatic unit that can participate in hydrogen bonding and dipole interactions, often mimicking the properties of an amide bond but with greater metabolic stability.[4] This makes triazole-containing compounds synthesized from this compound promising candidates for drug discovery, including the development of anticancer agents.[3]

Data Presentation: Representative Reaction Yields

The following table summarizes representative quantitative data for the CuAAC reaction between this compound and a model azide, benzyl azide. The data is illustrative of typical yields that can be expected under optimized conditions based on similar CuAAC reactions.

AlkyneAzideCatalyst SystemSolvent SystemReaction Time (h)Yield (%)
This compoundBenzyl AzideCuSO₄·5H₂O / Sodium Ascorbatet-BuOH / H₂O (1:1)1285-95
This compound4-Azidobenzoic acidCuI / DIPEATHF680-90
This compound1-Azido-4-nitrobenzene[Cu(CH₃CN)₄]PF₆CH₂Cl₂888-96

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in CuAAC reactions.

Protocol 1: General Procedure for the Synthesis of a 1,4-Disubstituted 1,2,3-Triazole using CuSO₄·5H₂O / Sodium Ascorbate

This protocol describes a standard and widely used method for the CuAAC reaction.

Materials:

  • This compound

  • Organic Azide (e.g., Benzyl Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.05 eq) in a 1:1 mixture of t-BuOH and water.

  • To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 12-24 hours), add water to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Copper(I) Iodide Catalyzed Synthesis in an Organic Solvent

This protocol is suitable for reactions where the reactants may have poor solubility in aqueous mixtures.

Materials:

  • This compound

  • Organic Azide

  • Copper(I) Iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), the organic azide (1.1 eq), and anhydrous THF.

  • Add CuI (0.05 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired triazole product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a 1,2,3-triazole derivative using this compound via a CuAAC reaction.

experimental_workflow reagents Reactants: This compound Organic Azide reaction Click Reaction (CuAAC) reagents->reaction catalyst Catalyst System: CuSO4·5H2O Sodium Ascorbate catalyst->reaction solvent Solvent: t-BuOH/H2O solvent->reaction extraction Work-up: Aqueous Extraction reaction->extraction purification Purification: Column Chromatography extraction->purification product Pure 1,2,3-Triazole Product purification->product analysis Characterization: NMR, MS, etc. product->analysis

Caption: General workflow for CuAAC synthesis.

Signaling Pathway in Drug Discovery

The 1,2,3-triazole scaffold is a common feature in molecules designed as kinase inhibitors for cancer therapy. The following diagram depicts a simplified signaling pathway where a hypothetical inhibitor, synthesized using this compound, could act.

signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation inhibitor Triazole-based Inhibitor (Synthesized via Click Chemistry) inhibitor->raf

Caption: Inhibition of the MAPK/ERK signaling pathway.

References

Applications of 1-(2-Propynyl)cyclohexan-1-ol in Organic Synthesis: A Focus on Spirocyclic Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1-(2-Propynyl)cyclohexan-1-ol is a versatile building block in modern organic synthesis, primarily utilized for the construction of complex spirocyclic frameworks. Its unique structure, featuring a terminal alkyne and a tertiary alcohol on a cyclohexane ring, allows for a variety of transformations, making it a valuable precursor for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and materials science. The spirocyclic motif is of particular interest in medicinal chemistry as it introduces three-dimensionality and conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets.

One of the key applications of this compound is in the synthesis of spiro-oxazolidinones. These heterocyclic scaffolds are present in a number of biologically active compounds. The reaction of this compound with isocyanates, in the presence of a suitable catalyst, provides a direct route to spiro[cyclohexane-1,5'-oxazolidin]-2'-ones. This transformation typically proceeds via a cyclization reaction involving the hydroxyl group and the alkyne moiety of the starting material with the isocyanate.

The terminal alkyne functionality of this compound also opens avenues for its use in metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, and in "click chemistry" via copper-catalyzed azide-alkyne cycloaddition (CuAAC). These reactions allow for the facile introduction of various substituents, leading to a diverse library of spirocyclic compounds for biological screening.

Furthermore, the propargylic alcohol moiety can be activated by various transition metals, including gold and ruthenium, to participate in a range of intramolecular and intermolecular reactions, leading to the formation of diverse and complex molecular architectures.

This document provides a detailed protocol for a silver-catalyzed synthesis of a spiro-oxazolidinone from this compound and phenyl isocyanate, based on a general method for the synthesis of Z-oxazolidin-2-ones from propargylic alcohols.

Quantitative Data Summary

The following table summarizes the expected yields for the synthesis of various Z-oxazolidin-2-ones from propargylic alcohols and phenyl isocyanate using a silver-catalyzed method. While the specific reaction of this compound is not explicitly reported in the cited literature, the data for analogous propargylic alcohols provide a strong indication of the expected efficiency of the proposed protocol.

EntryPropargylic AlcoholProductYield (%)
11-Phenylprop-2-yn-1-ol(Z)-4-Methylene-5-phenyl-3-phenyloxazolidin-2-one85
21-Ethynylcyclohexan-1-ol(Z)-4-Methylene-3-phenylspiro[cyclohexane-1,5'-oxazolidin]-2'-one92
33-Methyl-1-pentyn-3-ol(Z)-5-Ethyl-4-methylene-5-methyl-3-phenyloxazolidin-2-one78
4This compound (Z)-4-Methylene-3-phenylspiro[cyclohexane-1,5'-oxazolidin]-2'-one (Predicted) >80

Experimental Protocols

Silver-Catalyzed Synthesis of (Z)-4-Methylene-3-phenylspiro[cyclohexane-1,5'-oxazolidin]-2'-one

This protocol is adapted from a general procedure for the silver-catalyzed synthesis of Z-oxazolidin-2-ones from propargylic alcohols and isocyanates.

Materials:

  • This compound

  • Phenyl isocyanate

  • Silver(I) acetate (AgOAc)

  • 4,7-Dimethoxy-1,10-phenanthroline

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for anhydrous reactions

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add silver(I) acetate (0.025 mmol, 5 mol%) and 4,7-dimethoxy-1,10-phenanthroline (0.025 mmol, 5 mol%).

  • Add anhydrous toluene (1.0 mL) to the flask and stir the mixture at room temperature for 10 minutes.

  • To this solution, add this compound (0.5 mmol, 1.0 equiv.).

  • Finally, add phenyl isocyanate (0.6 mmol, 1.2 equiv.) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically within a few hours), concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product, (Z)-4-methylene-3-phenylspiro[cyclohexane-1,5'-oxazolidin]-2'-one.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalytic System cluster_reaction Reaction cluster_product Product This compound This compound Intermediate Silver-alkyne complex This compound->Intermediate Phenyl Isocyanate Phenyl Isocyanate Cyclization Intramolecular Cyclization Phenyl Isocyanate->Cyclization AgOAc AgOAc AgOAc->Intermediate Ligand 4,7-Dimethoxy- 1,10-phenanthroline Ligand->Intermediate Intermediate->Cyclization Spiro-oxazolidinone (Z)-4-Methylene-3-phenylspiro- [cyclohexane-1,5'-oxazolidin]-2'-one Cyclization->Spiro-oxazolidinone

Caption: Silver-catalyzed synthesis of a spiro-oxazolidinone.

Experimental_Workflow Start Start Setup Assemble flame-dried glassware under inert atmosphere Start->Setup Catalyst_Prep Add AgOAc and Ligand to anhydrous toluene Setup->Catalyst_Prep Reactant_Addition_1 Add this compound Catalyst_Prep->Reactant_Addition_1 Reactant_Addition_2 Add Phenyl Isocyanate Reactant_Addition_1->Reactant_Addition_2 Reaction Stir at room temperature Reactant_Addition_2->Reaction Monitoring Monitor reaction by TLC Reaction->Monitoring Workup Concentrate under reduced pressure Monitoring->Workup Upon completion Purification Flash column chromatography Workup->Purification Characterization NMR and Mass Spectrometry Purification->Characterization End End Characterization->End

Caption: Experimental workflow for spiro-oxazolidinone synthesis.

Application Notes and Protocols for the Purification of 1-(2-Propynyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2-Propynyl)cyclohexan-1-ol is a tertiary acetylenic alcohol with applications in organic synthesis and as a building block in the development of novel pharmaceutical compounds. Its propargyl group provides a reactive handle for various chemical transformations, including click chemistry, coupling reactions, and further functionalization. The purity of this compound is critical for the success of subsequent reactions and for ensuring the quality of downstream products. This document provides a detailed protocol for the purification of this compound, typically synthesized via a Grignard reaction between cyclohexanone and propargyl bromide. The primary method of purification described is flash column chromatography, a standard and effective technique for separating the desired product from unreacted starting materials and reaction byproducts.

Quantitative Data Summary

While specific yield and purity data for the purification of this compound can vary depending on the scale and success of the preceding synthesis, the following table provides typical ranges that can be expected when employing the described purification protocol.

ParameterTypical ValueMethod of Analysis
Purity after Purification >95%Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Recovery Yield from Purification 80-95%Gravimetric analysis
Physical Appearance Colorless to pale yellow oilVisual Inspection

Experimental Protocol: Purification of this compound by Flash Column Chromatography

This protocol outlines the purification of crude this compound obtained from a Grignard reaction of cyclohexanone with propargylmagnesium bromide.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (ACS grade)

  • Ethyl acetate (ACS grade)

  • Glass chromatography column

  • Separatory funnel

  • Round-bottom flasks

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Compressed air or nitrogen line

Procedure:

  • Preparation of the Crude Sample: a. Following the aqueous workup of the Grignard reaction, the organic layer containing the crude product is dried over anhydrous sodium sulfate or magnesium sulfate. b. The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.

  • Thin-Layer Chromatography (TLC) Analysis: a. Before performing the column chromatography, determine an appropriate solvent system using TLC. b. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). c. Spot the crude mixture onto a TLC plate. d. Develop the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate. A starting ratio of 9:1 (hexanes:ethyl acetate) is recommended. e. Visualize the spots under a UV lamp and/or by staining with potassium permanganate. f. Adjust the solvent system to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product, this compound. This will likely be a more polar spot than non-polar impurities.

  • Column Preparation (Slurry Packing Method): a. Select a glass column of appropriate size for the amount of crude material to be purified. b. Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand. c. In a separate beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 hexanes:ethyl acetate). d. Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing. e. Add a layer of sand on top of the silica gel bed to prevent disturbance during solvent addition. f. Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Loading the Sample: a. Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. b. Carefully apply the dissolved sample onto the top of the silica gel column using a pipette. c. Rinse the flask that contained the sample with a small amount of eluent and add this to the column to ensure complete transfer. d. Drain the solvent until the sample has fully entered the silica gel bed.

  • Elution and Fraction Collection: a. Carefully add the eluent to the top of the column, taking care not to disturb the top layer of sand. b. Apply gentle pressure using compressed air or nitrogen to begin eluting the column. c. Collect fractions in test tubes or other suitable containers. d. Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

  • Product Isolation: a. Identify the fractions containing the pure this compound based on the TLC analysis. b. Combine the pure fractions in a round-bottom flask. c. Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound as a colorless to pale yellow oil. d. Confirm the purity of the final product by GC-MS and/or NMR spectroscopy.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Grignard Reaction: Cyclohexanone + Propargyl Bromide workup Aqueous Workup start->workup Reaction Quench crude Crude this compound workup->crude Extraction & Drying tlc TLC Analysis (Determine Eluent) crude->tlc column_prep Column Preparation (Silica Gel Slurry) loading Sample Loading column_prep->loading elution Elution & Fraction Collection loading->elution product_isolation Product Isolation (Solvent Evaporation) elution->product_isolation analysis Purity Confirmation (GC-MS, NMR) product_isolation->analysis end Purified this compound analysis->end

Caption: Workflow for the synthesis and purification of this compound.

Column_Chromatography_Setup cluster_input Input cluster_output Output column Column Top Eluent Reservoir Sand Layer Silica Gel Sand Layer Cotton Plug Stopcock fractions Collected Fractions column:bottom->fractions Elute crude_sample Crude Sample (in minimal solvent) crude_sample->column:top Load Sample

Caption: Diagram of the flash column chromatography setup for purification.

Application Notes and Protocols for Sonogashira Coupling with 1-(2-Propynyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling reaction utilizing 1-(2-Propynyl)cyclohexan-1-ol. This versatile palladium and copper-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, finding extensive application in the synthesis of complex molecules in pharmaceuticals, natural products, and materials science.[1] The reaction is valued for its mild conditions, often proceeding at room temperature, which allows for a broad functional group tolerance.[2]

Introduction to Sonogashira Coupling

The Sonogashira coupling reaction facilitates the synthesis of disubstituted alkynes by reacting a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base, typically an amine that can also serve as the solvent.[3] The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl halide and the final reductive elimination to form the product, while the copper co-catalyst activates the terminal alkyne.[1] Copper-free variations of the Sonogashira reaction have also been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), which can be a significant side reaction.

Data Presentation: Sonogashira Coupling of a Propargyl Alcohol Analogue with Aryl Bromides

While specific quantitative data for the Sonogashira coupling of this compound is not extensively tabulated in the literature, the following data for a closely related structural analogue, 2-methyl-3-butyn-2-ol, demonstrates the typical yields and scope of the copper-free Sonogashira reaction with various aryl bromides. This data provides a strong predictive basis for the reactivity of this compound under similar conditions.

The following reactions were performed using a palladium acetate (Pd(OAc)₂) catalyst with a phosphine ligand in the presence of a base at 80°C.

EntryAryl BromideProductYield (%)
13-Bromoaniline4-(3-Aminophenyl)-2-methylbut-3-yn-2-ol84
24-Bromoaniline4-(4-Aminophenyl)-2-methylbut-3-yn-2-ol80
33-Bromo-N,N-dimethylaniline4-(3-(Dimethylamino)phenyl)-2-methylbut-3-yn-2-ol75
41-Bromo-4-methoxybenzene4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol78
51-Bromo-3-methoxybenzene4-(3-Methoxyphenyl)-2-methylbut-3-yn-2-ol72
61-Bromo-4-methylbenzene2-Methyl-4-(p-tolyl)but-3-yn-2-ol75
71-Bromo-3-methylbenzene2-Methyl-4-(m-tolyl)but-3-yn-2-ol78
81-Bromo-2-methylbenzene2-Methyl-4-(o-tolyl)but-3-yn-2-ol76
94-Bromobenzonitrile4-(4-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl)benzonitrile65
104'-Bromobiphenyl-4-carbonitrile4-(4'-(3-Hydroxy-3-methylbut-1-yn-1-yl)biphenyl-4-yl)benzonitrile60

Data adapted from a study on the copper-free Sonogashira coupling of 2-methyl-3-butyn-2-ol with aryl bromides.[4] Reaction conditions: Aryl bromide (1.0 mmol), 2-methylbut-3-yn-2-ol (1.2 mmol), Pd(OAc)₂ (3 mol %), P(p-tol)₃ (6 mol %), DBU (3 mmol), 80 °C, 6 h.

Experimental Protocols

The following are representative protocols for both traditional (copper-co-catalyzed) and copper-free Sonogashira coupling reactions.

Protocol 1: Traditional Sonogashira Coupling (with Copper Co-catalyst)

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (e.g., Iodobenzene)

  • This compound

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., THF or DMF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.05-0.1 eq).

  • Add the anhydrous solvent (e.g., THF, 5-10 mL per mmol of aryl halide) and the amine base (e.g., TEA, 2-3 eq).

  • Stir the mixture for a few minutes to ensure dissolution and catalyst activation.

  • Add this compound (1.1-1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (typically 40-80°C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is adapted from a procedure for a similar propargyl alcohol and is recommended to minimize homocoupling byproducts.[4]

Materials:

  • Aryl bromide

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(p-tolyl)phosphine (P(p-tol)₃)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous solvent (e.g., THF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a dry reaction vessel under an inert atmosphere, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (3 mol %), and tri(p-tolyl)phosphine (6 mol %).

  • Add the anhydrous solvent (e.g., THF) and DBU (3 mmol).

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic phase, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield the final product.

Mandatory Visualizations

Catalytic Cycle of the Sonogashira Coupling Reaction

The following diagram illustrates the generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling reaction.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl_complex R¹-Pd(II)L₂-C≡CR² transmetalation->pd_alkynyl_complex cu_halide CuX transmetalation->cu_halide reductive_elimination Reductive Elimination pd_alkynyl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-C≡C-R² reductive_elimination->product alkyne H-C≡C-R² cu_acetylide Cu-C≡C-R² alkyne->cu_acetylide CuX, Base base Base cu_acetylide->transmetalation

Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira coupling reaction.

Experimental Workflow for Sonogashira Coupling

This diagram outlines the general laboratory workflow for performing a Sonogashira coupling reaction followed by product isolation and purification.

Experimental_Workflow start Start: Assemble Dry Glassware under Inert Atmosphere add_reagents Add Aryl Halide, Pd Catalyst, CuI (optional), and Base start->add_reagents add_alkyne Add this compound add_reagents->add_alkyne reaction Stir and Heat Reaction Mixture (Monitor by TLC/GC) add_alkyne->reaction workup Aqueous Workup: Dilute, Wash with NH₄Cl and Brine reaction->workup dry_concentrate Dry Organic Layer and Concentrate workup->dry_concentrate purification Purify by Column Chromatography dry_concentrate->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

References

Application Notes and Protocols for 1-(2-Propynyl)cyclohexan-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Based on a comprehensive review of scientific literature, 1-(2-Propynyl)cyclohexan-1-ol is not widely documented as a pharmacologically active agent itself. Instead, its chemical structure, featuring a terminal alkyne, a tertiary alcohol, and a cyclohexane scaffold, designates it as a versatile synthetic intermediate for the construction of more complex, potentially bioactive molecules. These application notes provide a prospective overview of how this compound can be utilized in medicinal chemistry for the development of novel chemical entities.

The terminal alkyne group is particularly amenable to modern synthetic methodologies such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and Sonogashira coupling. These reactions allow for the efficient and modular assembly of diverse molecular architectures. The cyclohexanol moiety provides a three-dimensional scaffold that can be used to explore chemical space and optimize pharmacokinetic properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for assessing its potential as a fragment or scaffold in drug design.

PropertyValueSource
Molecular Formula C₉H₁₄OPubChem
Molecular Weight 138.21 g/mol PubChem
CAS Number 19135-08-1PubChem
Appearance LiquidCommercial Suppliers
Boiling Point 95-97 °C at 12 mmHgCommercial Suppliers
LogP (calculated) 1.7PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 1PubChem

Application Note 1: Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry

The terminal alkyne of this compound is an ideal handle for the synthesis of 1,4-disubstituted 1,2,3-triazoles through the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. The resulting triazole ring is a well-established pharmacophore in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding. This approach allows for the rapid generation of a library of compounds by coupling the starting material with a diverse range of organic azides.

Experimental Protocol: General Procedure for CuAAC Reaction
  • Materials:

    • This compound

    • Organic azide of interest

    • Sodium ascorbate

    • Copper(II) sulfate pentahydrate

    • Solvent (e.g., a mixture of tert-butanol and water)

  • Procedure: a. In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and water. b. To this solution, add sodium ascorbate (0.2-0.5 eq) followed by copper(II) sulfate pentahydrate (0.1-0.2 eq). c. Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). d. Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3-triazole derivative.

CuAAC_Workflow start Start reagents 1. Dissolve this compound and Organic Azide start->reagents additives 2. Add Sodium Ascorbate and Copper(II) Sulfate reagents->additives reaction 3. Stir at Room Temperature (12-24h) additives->reaction workup 4. Aqueous Workup and Extraction reaction->workup purification 5. Column Chromatography workup->purification product Final Triazole Product purification->product

Workflow for CuAAC Synthesis

Application Note 2: Synthesis of Aryl/Heteroaryl Alkynes via Sonogashira Coupling

The Sonogashira coupling reaction provides a powerful method for forming a carbon-carbon bond between the terminal alkyne of this compound and various aryl or heteroaryl halides. This reaction is catalyzed by palladium and copper complexes and allows for the introduction of diverse aromatic systems, which are prevalent in many drug molecules. This can be a key step in the synthesis of more complex scaffolds for targeting a wide range of biological targets.

Experimental Protocol: General Procedure for Sonogashira Coupling
  • Materials:

    • This compound

    • Aryl or heteroaryl halide (e.g., iodide or bromide)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Base (e.g., triethylamine or diisopropylethylamine)

    • Solvent (e.g., tetrahydrofuran or dimethylformamide)

  • Procedure: a. To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl/heteroaryl halide (1.0 eq), palladium catalyst (0.01-0.05 eq), and CuI (0.02-0.1 eq). b. Add the anhydrous solvent followed by the base. c. To this mixture, add this compound (1.1-1.5 eq) dropwise. d. Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for 4-16 hours. Monitor the reaction by TLC or LC-MS. e. After completion, cool the reaction to room temperature, filter through a pad of celite, and wash with an organic solvent. f. Concentrate the filtrate under reduced pressure. g. Purify the residue by column chromatography on silica gel to yield the desired coupled product.

Sonogashira_Pathway cluster_start Starting Materials cluster_reagents Reaction Conditions start1 This compound product Coupled Aryl/Heteroaryl Alkyne Product start1->product Sonogashira Coupling start2 Aryl/Heteroaryl Halide start2->product reagents Pd Catalyst CuI Base Solvent reagents->product

Sonogashira Coupling Synthetic Pathway

Application Note 3: Derivatization of the Hydroxyl Group

The tertiary hydroxyl group of this compound can be derivatized to introduce new functionalities and modulate the physicochemical properties of the resulting molecules. For instance, etherification or esterification can be used to append various side chains, which can interact with biological targets or improve properties such as solubility and cell permeability.

Experimental Protocol: General Procedure for O-Alkylation (Ether Synthesis)
  • Materials:

    • This compound

    • Strong base (e.g., sodium hydride)

    • Alkyl halide (e.g., methyl iodide, benzyl bromide)

    • Anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide)

  • Procedure: a. In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in the anhydrous solvent. b. Cool the solution to 0 °C and add the strong base (e.g., NaH, 1.1-1.5 eq) portion-wise. c. Stir the mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature. d. Add the alkyl halide (1.1-1.5 eq) dropwise and stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC). e. Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. f. Extract the aqueous layer with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. g. Purify the crude product by column chromatography.

Conclusion

While this compound does not have documented direct applications in medicinal chemistry as a therapeutic agent, its structure provides a valuable platform for the synthesis of diverse and potentially bioactive compounds. The presence of a terminal alkyne allows for the application of powerful synthetic transformations like click chemistry and Sonogashira coupling, enabling the rapid generation of compound libraries for high-throughput screening. Furthermore, the hydroxyl group offers another point for diversification. Researchers and drug development professionals can leverage this readily available intermediate as a versatile building block in the design and synthesis of novel drug candidates.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Propynyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 1-(2-Propynyl)cyclohexan-1-ol.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Question: My crude reaction mixture shows multiple spots on TLC, and the NMR spectrum is complex. What are the likely impurities?

Answer: The presence of multiple products is a common issue in this synthesis. The primary impurities can be categorized as follows:

  • Isomeric Byproducts: The propargyl Grignard reagent can undergo rearrangement to form allenic and internal alkyne isomers. This leads to the formation of 1-(prop-1-yn-1-yl)cyclohexan-1-ol and 1-(propa-1,2-dien-1-yl)cyclohexan-1-ol.

  • Unreacted Starting Materials: Incomplete reaction can result in the presence of cyclohexanone and propargyl bromide in your crude product.

  • Grignard Reagent-Related Impurities: Side reactions during the formation of the Grignard reagent can lead to byproducts such as hexa-1,5-diyne (from the coupling of two propargyl bromide molecules).

  • Aldol Condensation Product: Old or impure cyclohexanone can undergo self-condensation, especially in the presence of any basic species, to form 2-(cyclohex-1-en-1-yl)cyclohexan-1-one.

Question: How can I minimize the formation of isomeric byproducts?

Answer: The formation of allenic and internal alkyne isomers is often temperature-dependent. It is recommended to carry out the Grignard reaction at a low temperature, typically between 0 °C and -20 °C. Adding the cyclohexanone solution slowly to the Grignard reagent at this reduced temperature can help to minimize these rearrangements.

Question: What is the best way to purify the final product and remove these impurities?

Answer: Column chromatography on silica gel is the most effective method for purifying this compound from the various impurities. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, will typically allow for the separation of the desired product from the less polar hydrocarbon byproducts and the more polar diol impurities that might form. Distillation under reduced pressure can also be effective for removing lower-boiling impurities like unreacted starting materials.

Question: My yield is consistently low. What are the potential causes and solutions?

Answer: Low yields can stem from several factors:

  • Poor Grignard Reagent Formation: Ensure that your glassware is scrupulously dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The magnesium turnings should be fresh and activated if necessary.

  • Side Reactions of the Grignard Reagent: The Grignard reagent is a strong base and can be consumed by any acidic protons present in the reaction mixture, including moisture or acidic impurities in the starting materials. Ensure your solvent and cyclohexanone are anhydrous.

  • Incomplete Reaction: The reaction may require a longer reaction time or gentle warming after the initial addition to go to completion. Monitor the reaction progress by TLC.

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of this compound?

A1: The primary starting materials are cyclohexanone and a propargyl halide, typically propargyl bromide, which is used to form the corresponding Grignard reagent with magnesium metal.

Q2: What type of reaction is the synthesis of this compound?

A2: This synthesis is a nucleophilic addition reaction, specifically a Grignard reaction. The carbon atom of the propargyl Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. Propargyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Grignard reagents are highly reactive and can ignite on contact with air or moisture. The reaction should be carried out under an inert atmosphere, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy.

Data Presentation

The following table summarizes the common impurities, their likely origin, and key analytical signatures that can be used for their identification.

Impurity NameChemical StructureOrigin¹H NMR Signature (Anticipated)
1-(Prop-1-yn-1-yl)cyclohexan-1-olC≡C-CH₃ attached to cyclohexanolRearrangement of propargyl GrignardAppearance of a methyl singlet around 1.8-2.0 ppm.
1-(Propa-1,2-dien-1-yl)cyclohexan-1-olC=C=CH₂ attached to cyclohexanolRearrangement of propargyl GrignardComplex signals in the olefinic region (4.5-5.5 ppm).
CyclohexanoneC₆H₁₀OUnreacted starting materialAbsence of the hydroxyl proton and characteristic ketone signals.
Propargyl BromideHC≡CCH₂BrUnreacted starting materialSignal for the methylene group adjacent to bromine.
Hexa-1,5-diyneHC≡CCH₂CH₂C≡CHGrignard coupling byproductSignals for the terminal alkyne protons and the internal methylene groups.
2-(Cyclohex-1-en-1-yl)cyclohexan-1-oneC₁₂H₁₈OAldol condensation of cyclohexanoneOlefinic proton signal and characteristic α,β-unsaturated ketone signals.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of propargyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle warming and then maintained at a gentle reflux until most of the magnesium has reacted.

  • Addition of Cyclohexanone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of cyclohexanone in anhydrous diethyl ether dropwise to the cooled Grignard reagent with vigorous stirring.

  • Quenching and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Mandatory Visualization

G cluster_reactants Starting Materials cluster_intermediates Intermediates & Side Reactions cluster_products Products & Impurities Cyclohexanone Cyclohexanone TargetProduct This compound (Desired Product) Cyclohexanone->TargetProduct AllenicAlcohol Allenic Alcohol Impurity Cyclohexanone->AllenicAlcohol InternalAlkyneAlcohol Internal Alkyne Alcohol Impurity Cyclohexanone->InternalAlkyneAlcohol PropargylBromide Propargyl Bromide PropargylGrignard Propargyl Grignard Reagent PropargylBromide->PropargylGrignard Mg, Ether Diyne Hexa-1,5-diyne (Coupling Impurity) PropargylBromide->Diyne Coupling Mg Magnesium Mg->PropargylGrignard AllenicGrignard Allenic Grignard Reagent PropargylGrignard->AllenicGrignard Rearrangement InternalAlkyneGrignard Internal Alkyne Grignard Reagent PropargylGrignard->InternalAlkyneGrignard Rearrangement PropargylGrignard->TargetProduct + Cyclohexanone AllenicGrignard->AllenicAlcohol + Cyclohexanone InternalAlkyneGrignard->InternalAlkyneAlcohol + Cyclohexanone

Technical Support Center: Synthesis of 1-(2-Propynyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1-(2-Propynyl)cyclohexan-1-ol.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Grignard Reagent: The propargylmagnesium bromide may have degraded due to exposure to moisture or air.- Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).- Use freshly prepared or recently purchased Grignard reagent. The activity of the Grignard reagent can be tested (e.g., with a colorimetric indicator like 1,10-phenanthroline) before addition.
2. Enolization of Cyclohexanone: The Grignard reagent can act as a base, deprotonating the cyclohexanone to form an enolate, which does not react to form the desired product.- Add the cyclohexanone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.- Consider using a less sterically hindered base or a different organometallic reagent if enolization is a persistent issue.
3. Impure Starting Materials: Contaminants in the cyclohexanone or propargyl bromide can interfere with the reaction.- Purify the cyclohexanone by distillation before use.- Use high-purity propargyl bromide.
Formation of Significant Side Products 1. Allenic Alcohol Formation: Rearrangement of the propargyl Grignard reagent can lead to the formation of the isomeric allenic alcohol.- Maintain a low reaction temperature during the Grignard reagent formation and subsequent reaction with cyclohexanone.
2. Wurtz Coupling Products: The Grignard reagent can couple with unreacted propargyl bromide.- Ensure a slight excess of magnesium during the Grignard formation.- Add the propargyl bromide slowly to the magnesium turnings.
3. Dimerization/Polymerization: The product or starting materials may be unstable under the reaction or workup conditions.- Perform the reaction at a controlled temperature.- Ensure the workup is performed promptly and at a low temperature. Use a buffered aqueous solution for quenching if necessary.
Difficult Product Purification 1. Co-eluting Impurities: Side products may have similar polarities to the desired product, making chromatographic separation challenging.- Optimize the solvent system for column chromatography. A gradient elution may be necessary.- Consider alternative purification methods such as distillation under reduced pressure.
2. Product Instability: The product may degrade on silica gel.- Use a deactivated silica gel (e.g., treated with triethylamine) for chromatography.- Minimize the time the product is in contact with the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing this compound?

A1: The most common and direct method is the reaction of cyclohexanone with a propargyl organometallic reagent. This is typically achieved through a Grignard reaction, where propargylmagnesium bromide is added to cyclohexanone. An alternative involves the addition of an alkali metal acetylide (e.g., lithium or sodium propargylide) to cyclohexanone.

Q2: How can I minimize the formation of the isomeric allenic alcohol?

A2: The formation of the allenic alcohol is a known side reaction that occurs through the rearrangement of the propargyl Grignard reagent. To minimize this, it is crucial to maintain a low temperature (typically 0 °C or below) throughout the formation of the Grignard reagent and its subsequent reaction with cyclohexanone.

Q3: My reaction is not starting. What should I do?

A3: If the Grignard reaction fails to initiate, this is often due to an oxide layer on the magnesium turnings or the presence of moisture. Try adding a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. Gently warming the flask can also help initiate the reaction. Ensure all reagents and solvents are scrupulously dry.

Q4: What is the expected yield for this reaction?

A4: The yield of this compound can vary significantly depending on the reaction conditions and the purity of the starting materials. Reported yields typically range from 60% to 85% under optimized conditions.

Q5: What are the key safety precautions for this synthesis?

A5: Propargyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Diethyl ether and tetrahydrofuran are highly flammable and peroxide-formers; always use them in a well-ventilated area away from ignition sources and ensure they are tested for peroxides before use. Grignard reagents are moisture-sensitive and can react violently with water. The reaction should be performed under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Key Experiment: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Propargyl bromide (solution in a suitable solvent like diethyl ether)

  • Cyclohexanone

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Grignard Reagent Formation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

    • Place magnesium turnings in the flask.

    • Add a small amount of the propargyl bromide solution to the magnesium. If the reaction does not start, add a crystal of iodine or gently warm the flask.

    • Once the reaction has initiated, add the remaining propargyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclohexanone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve cyclohexanone in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the cyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate) or by vacuum distillation.

Visualizations

Reaction_Pathway Cyclohexanone Cyclohexanone Intermediate Magnesium Alkoxide Intermediate Cyclohexanone->Intermediate + Propargyl_MgBr Propargylmagnesium Bromide Propargyl_MgBr->Intermediate Product This compound Intermediate->Product Aqueous Workup (e.g., NH4Cl)

Caption: Main synthetic pathway for this compound.

Side_Reactions cluster_grignard Propargylmagnesium Bromide cluster_cyclohexanone Cyclohexanone Propargyl_MgBr Propargyl_MgBr Allenic_MgBr Allenic Magnesium Bromide Propargyl_MgBr->Allenic_MgBr Rearrangement Wurtz_Product Wurtz Coupling Product Propargyl_MgBr->Wurtz_Product + Propargyl Bromide Allenic_Alcohol Allenic Alcohol Side Product Allenic_MgBr->Allenic_Alcohol + Cyclohexanone Cyclohexanone Cyclohexanone Enolate Cyclohexanone Enolate Cyclohexanone->Enolate Deprotonation No_Reaction No_Reaction Enolate->No_Reaction No Desired Reaction

Caption: Common side reactions in the synthesis.

Troubleshooting_Workflow Start Low/No Product Yield Check_Grignard Check Grignard Reagent Activity Start->Check_Grignard Check_Conditions Review Reaction Conditions Check_Grignard->Check_Conditions Active Solution_Grignard Use fresh/active Grignard reagent. Ensure anhydrous conditions. Check_Grignard->Solution_Grignard Inactive Check_Purity Verify Starting Material Purity Check_Conditions->Check_Purity Correct Solution_Conditions Maintain low temperature (0 °C). Slow addition of cyclohexanone. Check_Conditions->Solution_Conditions Incorrect Solution_Purity Purify starting materials. Check_Purity->Solution_Purity Impure

Caption: A logical workflow for troubleshooting low product yield.

Optimizing reaction conditions for 1-(2-Propynyl)cyclohexan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2-Propynyl)cyclohexan-1-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am getting a low yield in my synthesis of this compound. What are the common causes and how can I improve it?

A1: Low yields can stem from several factors depending on the synthetic route chosen. Here’s a breakdown of potential issues and solutions for the two primary methods:

Method 1: Grignard Reaction with Propargyl Bromide

  • Problem: Rearrangement of the propargyl Grignard reagent to the allenylmagnesium bromide is a common side reaction, leading to the formation of an allenic alcohol byproduct and reducing the yield of the desired product. This rearrangement is temperature-dependent.

  • Solution: Maintain a low reaction temperature. It is crucial to perform the Grignard reagent formation and the subsequent addition to cyclohexanone at temperatures between -20°C and -10°C.[1] A dry ice/acetone bath is recommended. Allowing the reaction to warm to room temperature before the addition is complete can lead to a significant increase in the formation of the allenic byproduct.[1]

  • Problem: Impurities in reagents and wet glassware can quench the Grignard reagent.

  • Solution: Ensure all glassware is oven-dried before use and that the diethyl ether is anhydrous.[1] Propargyl bromide should be freshly distilled if its purity is questionable.

Method 2: Lithium Acetylide Addition

  • Problem: Incomplete formation of lithium acetylide or its reaction with atmospheric moisture.

  • Solution: Use a freshly titrated solution of n-butyllithium. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the organolithium reagents by moisture or carbon dioxide.

  • Problem: Formation of di-lithiated acetylene (dilithium acetylide), which is less reactive.

  • Solution: Add the n-butyllithium solution slowly to a solution of acetylene in an appropriate solvent (e.g., THF) at a low temperature (typically -78°C). This ensures that the monolithium acetylide is the predominant species.

Q2: I am observing an unexpected byproduct in my reaction mixture. How can I identify and minimize it?

A2: The most common byproduct depends on your synthetic method:

  • Grignard Reaction: The primary byproduct is typically the isomeric allenic alcohol, 1-(propa-1,2-dien-1-yl)cyclohexan-1-ol. Its formation is favored at higher temperatures due to the rearrangement of the Grignard reagent.

    • Identification: This byproduct can be identified by 1H NMR spectroscopy (presence of characteristic peaks for allenic protons) and GC-MS analysis. The infrared spectrum may show a characteristic absorption for the allene group around 1950 cm-1.[1]

    • Minimization: As mentioned in A1, maintaining a low reaction temperature (-20°C to -10°C) is the most effective way to suppress this side reaction.[1]

  • Lithium Acetylide Addition: A potential side product is the di-addition product (a glycol) if there is an excess of the acetylide reagent or if the reaction conditions are not carefully controlled.

    • Identification: This can be identified by techniques like GC-MS and NMR, looking for a product with a higher molecular weight corresponding to the addition of two acetylide units.

    • Minimization: Use a stoichiometric amount or a slight excess of the lithium acetylide reagent relative to cyclohexanone. Slow, dropwise addition of the cyclohexanone to the acetylide solution at low temperature can also help to minimize this side reaction.

Q3: What is the best way to purify the final product, this compound?

A3: Purification can be achieved through two main methods:

  • Distillation under Reduced Pressure: This method is effective for removing lower-boiling impurities and any unreacted starting materials. It is a good first step for purification on a larger scale.

  • Flash Column Chromatography: This is the preferred method for obtaining highly pure this compound, especially for removing the isomeric allenic alcohol byproduct from the Grignard reaction.

    • Stationary Phase: Silica gel is the standard stationary phase.

    • Eluent System: A non-polar/polar solvent mixture is typically used. A good starting point is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the desired product and any impurities. A typical Rf value to aim for is between 0.2 and 0.3 for the product.[2]

Data Presentation: Comparison of Synthetic Methods

ParameterGrignard Reaction (Propargyl Bromide)Lithium Acetylide Addition
Typical Yield 50-70%[1]65-75% (based on analogous reaction)
Reaction Temperature -20°C to -10°C[1]-78°C to room temperature
Key Reagents Magnesium turnings, Propargyl bromide, Cyclohexanonen-Butyllithium, Acetylene, Cyclohexanone
Common Side Products 1-(propa-1,2-dien-1-yl)cyclohexan-1-olDi-addition products (glycols)
Advantages Readily available starting materials.Generally higher yields and cleaner reaction profile.
Disadvantages Prone to rearrangement, requiring strict temperature control.Requires handling of pyrophoric n-butyllithium and gaseous acetylene.

Experimental Protocols

Method 1: Synthesis via Grignard Reaction

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Propargyl bromide (freshly distilled)

  • Cyclohexanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up an oven-dried three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).

  • To the flask, add magnesium turnings (1.2 equivalents).

  • Add a small amount of a solution of propargyl bromide (1.1 equivalents) in anhydrous diethyl ether to initiate the reaction. Gentle warming may be necessary.

  • Once the reaction has started, cool the flask to -20°C using a dry ice/acetone bath.

  • Slowly add the remaining propargyl bromide solution dropwise, maintaining the temperature between -20°C and -10°C.

  • After the addition is complete, stir the mixture at -10°C for an additional 30 minutes.

  • Add a solution of cyclohexanone (1 equivalent) in anhydrous diethyl ether dropwise, ensuring the temperature does not exceed -10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.[1]

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or distillation under reduced pressure.

Method 2: Synthesis via Lithium Acetylide Addition

Materials:

  • Anhydrous tetrahydrofuran (THF)

  • Acetylene gas

  • n-Butyllithium (in hexanes)

  • Cyclohexanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up an oven-dried three-necked flask equipped with a gas inlet tube, a magnetic stirrer, and a dropping funnel under an inert atmosphere.

  • Cool the flask to -78°C in a dry ice/acetone bath.

  • Bubble dry acetylene gas through anhydrous THF in the flask.

  • Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise to the acetylene solution at -78°C.

  • After the addition is complete, stir the resulting lithium acetylide solution for 30 minutes at -78°C.

  • Add a solution of cyclohexanone (1 equivalent) in anhydrous THF dropwise to the lithium acetylide solution at -78°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or distillation under reduced pressure.

Visualizations

experimental_workflow cluster_grignard Grignard Reaction cluster_acetylide Lithium Acetylide Addition G_start Start G_reagents Mg, Propargyl Bromide, Et2O (-20°C to -10°C) G_start->G_reagents G_formation Grignard Formation G_reagents->G_formation G_addition Add Cyclohexanone (<= -10°C) G_formation->G_addition G_workup Aqueous Workup (NH4Cl) G_addition->G_workup G_purification Purification G_workup->G_purification G_product This compound G_purification->G_product A_start Start A_reagents Acetylene, n-BuLi, THF (-78°C) A_start->A_reagents A_formation Lithium Acetylide Formation A_reagents->A_formation A_addition Add Cyclohexanone (-78°C) A_formation->A_addition A_workup Aqueous Workup (NH4Cl) A_addition->A_workup A_purification Purification A_workup->A_purification A_product This compound A_purification->A_product

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_logic start Low Yield? method Which Method? start->method grignard Grignard method->grignard acetylide Lithium Acetylide method->acetylide temp_check Temperature > -10°C? grignard->temp_check acetylide_formation Incomplete Acetylide Formation? acetylide->acetylide_formation reagent_check_g Wet Reagents/ Glassware? temp_check->reagent_check_g No rearrangement Rearrangement to Allenic Alcohol temp_check->rearrangement Yes quenched_g Grignard Quenched reagent_check_g->quenched_g Yes solution_temp Maintain Temp -20°C to -10°C rearrangement->solution_temp solution_dry_g Use Anhydrous Reagents/Glassware quenched_g->solution_dry_g reagent_check_a Moisture/CO2 Contamination? acetylide_formation->reagent_check_a No low_nucleophile Low Concentration of Nucleophile acetylide_formation->low_nucleophile Yes quenched_a Reagents Quenched reagent_check_a->quenched_a Yes solution_titer Use Freshly Titrated n-BuLi low_nucleophile->solution_titer solution_inert Maintain Inert Atmosphere quenched_a->solution_inert

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Technical Support Center: Synthesis of 1-(2-Propynyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2-Propynyl)cyclohexan-1-ol. The primary focus is on improving reaction yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through the addition of a propargyl Grignard reagent to cyclohexanone.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive Grignard Reagent: The propargylmagnesium bromide may not have formed due to moisture in the glassware or solvent, or impure magnesium turnings.- Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. - Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. - Activate magnesium turnings with a small crystal of iodine or by gentle heating if necessary.
2. Low Reaction Temperature: While low temperatures are crucial to prevent side reactions, extremely low temperatures might hinder the reaction rate.- Maintain the reaction temperature within the optimal range, typically between -20°C and 0°C during the addition of cyclohexanone.
3. Poor Quality Reagents: Cyclohexanone or propargyl bromide may contain impurities that interfere with the reaction.- Purify cyclohexanone by distillation before use. - Use freshly distilled propargyl bromide, as it can be a lachrymator and may degrade over time.[1]
Formation of Significant Byproducts (e.g., Allenic Alcohol) 1. Grignard Reagent Rearrangement: Propargylmagnesium bromide can exist in equilibrium with its isomer, allenylmagnesium bromide.[2] At higher temperatures, this rearrangement is favored, leading to the formation of the corresponding allenic alcohol upon reaction with cyclohexanone. A room temperature synthesis can lead to a nearly 50/50 mixture of the desired product and the rearranged internal alkyne product.[1]- Crucially, maintain a low reaction temperature. The formation of the Grignard reagent and the subsequent addition to cyclohexanone should be carried out at low temperatures (e.g., -20°C to -10°C) to minimize isomerization.[1]
2. Slow Addition of Ketone: Adding cyclohexanone too quickly can lead to localized warming and promote side reactions.- Add the solution of cyclohexanone in an anhydrous solvent dropwise to the Grignard reagent at a controlled low temperature.
Reaction Stalls Before Completion 1. Insufficient Grignard Reagent: An inadequate amount of the Grignard reagent will result in incomplete conversion of the cyclohexanone.- Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the propargyl Grignard reagent relative to cyclohexanone.
2. Precipitation of Magnesium Salts: The magnesium alkoxide product can precipitate, hindering stirring and further reaction.- Use a co-solvent like tetrahydrofuran (THF) which can help to solubilize the intermediate salts.
Difficult Product Purification 1. Presence of Isomeric Byproducts: The boiling points of the desired propargyl alcohol and the isomeric allenic alcohol may be very close, making separation by distillation challenging.- If distillation is ineffective, consider column chromatography on silica gel to separate the isomers.
2. Contamination with Unreacted Starting Material: Incomplete reaction will leave unreacted cyclohexanone.- Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). - Unreacted cyclohexanone can often be removed by careful distillation.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for improving the yield and purity in the synthesis of this compound?

A1: The most critical factor is stringent temperature control during the formation of the propargyl Grignard reagent and its subsequent reaction with cyclohexanone. Maintaining a low temperature (ideally between -20°C and -10°C) is essential to minimize the rearrangement of the propargylmagnesium bromide to its more stable allenyl isomer.[1][2] This rearrangement is a primary source of impurity formation.

Q2: What are the common side reactions, and how can they be minimized?

A2: The main side reaction is the formation of 1-(propa-1,2-dien-1-yl)cyclohexan-1-ol, which results from the reaction of the rearranged allenylmagnesium bromide with cyclohexanone. To minimize this, maintain a low reaction temperature throughout the Grignard reagent formation and the addition of cyclohexanone.[1] Another potential side reaction is the formation of 1,5-hexadiyne (bipropargyl) from the coupling of the Grignard reagent.[3] Using the Grignard reagent immediately after its formation can help reduce this.

Q3: Which solvent is best for this reaction?

A3: Anhydrous diethyl ether is a commonly used and effective solvent for Grignard reactions.[1] Tetrahydrofuran (THF) can also be used, sometimes in combination with a less polar solvent, as it can help to dissolve the intermediate magnesium salts that may precipitate.[4] The choice of solvent can influence the diastereoselectivity of the reaction in some cases.[2]

Q4: How can I confirm the formation of the Grignard reagent?

A4: The initiation of the Grignard reaction is often indicated by a gentle reflux of the ether solvent and the appearance of a grayish, cloudy solution.[1] If the reaction does not start, adding a small crystal of iodine or gently warming the flask can help to initiate it.

Q5: What is the best work-up procedure for this reaction?

A5: The reaction is typically quenched by pouring the reaction mixture over a cold, saturated aqueous solution of ammonium chloride.[1] This will protonate the magnesium alkoxide to form the desired alcohol and dissolve the magnesium salts. The product can then be extracted into an organic solvent like diethyl ether.

Experimental Protocol: Synthesis of this compound

This protocol is an adapted procedure based on the in-situ formation of a propargyl Grignard reagent and its reaction with a ketone.[1]

Materials:

  • Magnesium turnings

  • Propargyl bromide (freshly distilled)

  • Cyclohexanone (distilled)

  • Anhydrous diethyl ether

  • Mercuric chloride (catalytic amount, handle with extreme care)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation: All glassware should be oven-dried at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.

  • Grignard Reagent Formation:

    • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a nitrogen inlet, place magnesium turnings (1.2 equivalents) and a catalytic amount of mercuric chloride.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Add a small portion of propargyl bromide (1.1 equivalents total, dissolved in anhydrous diethyl ether) to initiate the reaction. Gentle warming may be necessary.

    • Once the reaction starts (indicated by bubbling and a gray solution), cool the flask to -20°C using a dry ice/acetone bath.

    • Add the remaining propargyl bromide solution dropwise, maintaining the temperature between -20°C and -10°C.

  • Addition of Cyclohexanone:

    • After the addition of propargyl bromide is complete, continue stirring for another 30 minutes at -10°C.

    • Add a solution of cyclohexanone (1.0 equivalent) in anhydrous diethyl ether dropwise to the Grignard reagent, ensuring the temperature does not rise above -10°C.

  • Reaction and Quenching:

    • After the addition of cyclohexanone is complete, allow the mixture to slowly warm to room temperature and stir for an additional hour.

    • Cool the reaction mixture in an ice bath and quench by slowly pouring it into a beaker containing a well-stirred, cold, saturated aqueous solution of ammonium chloride.

  • Work-up and Purification:

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Data Presentation

The following tables summarize the expected qualitative effects of various reaction parameters on the yield and purity of this compound.

Table 1: Effect of Temperature on Reaction Outcome

TemperatureExpected Yield of this compoundExpected Purity (relative to allenic byproduct)
-78°CModerate (slower reaction rate)High
-20°C to -10°CGood to HighGood
0°CGoodModerate
Room TemperatureModerate to LowLow (significant allenic byproduct formation)[1]

Table 2: Effect of Solvent on Reaction Outcome

SolventExpected YieldComments
Diethyl EtherGoodStandard solvent for Grignard reactions.
Tetrahydrofuran (THF)Good to HighCan improve the solubility of intermediates.
Dichloromethane (DCM)Potentially LowerLess common for Grignard formation, but can influence selectivity in some additions.[5]
ToluenePotentially LowerNon-coordinating solvent, may result in lower yields.[5]

Visualizations

Reaction_Mechanism cluster_grignard Grignard Reagent Formation cluster_addition Nucleophilic Addition Propargyl_Bromide Propargyl Bromide (HC≡CCH₂Br) Mg Mg Propargyl_Bromide->Mg + Ether Propargyl_MgBr Propargylmagnesium Bromide (HC≡CCH₂MgBr) Mg->Propargyl_MgBr Allenyl_MgBr Allenylmagnesium Bromide (H₂C=C=CHMgBr) Propargyl_MgBr->Allenyl_MgBr Equilibrium (favored at higher temp) Cyclohexanone Cyclohexanone Propargyl_MgBr->Cyclohexanone + Allenyl_MgBr->Cyclohexanone + (Side Reaction) Product This compound Cyclohexanone->Product 1. Add 2. H₃O⁺ work-up Byproduct 1-(propa-1,2-dien-1-yl)cyclohexan-1-ol Cyclohexanone->Byproduct 1. Add 2. H₃O⁺ work-up

Caption: Reaction mechanism for the synthesis of this compound.

Experimental_Workflow A Setup Dry Glassware under Inert Atmosphere B Prepare Grignard Reagent (Propargyl Bromide + Mg) in Anhydrous Ether at -20°C A->B C Slowly Add Cyclohexanone Solution at -10°C B->C D Warm to Room Temperature and Stir C->D E Quench with Cold sat. aq. NH₄Cl D->E F Extract with Ether and Dry E->F G Purify by Vacuum Distillation or Chromatography F->G H Final Product: This compound G->H

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree Start Low Yield or Impure Product? Q1 Significant Byproduct Formation? Start->Q1 Yes Q2 Reaction Incomplete? Start->Q2 No A1 Check Reaction Temperature. Maintain at -20°C to -10°C. Q1->A1 A1->Q2 A2 Verify Reagent Quality (Dry Solvents, Pure Reactants). Use slight excess of Grignard. Q2->A2 Yes A3 Optimize Purification Method (e.g., Column Chromatography). Q2->A3 No End Improved Synthesis A2->End A3->End

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: 1-(2-Propynyl)cyclohexan-1-ol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(2-Propynyl)cyclohexan-1-ol.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis and handling of this compound, primarily through the Grignard reaction between a propargyl Grignard reagent and cyclohexanone.

Q1: My Grignard reaction to synthesize this compound is not starting. What are the common causes and solutions?

A1: The initiation of a Grignard reaction is highly sensitive to the reaction conditions. Here are the most common reasons for a failed initiation and how to troubleshoot them:

  • Presence of Water: Grignard reagents are extremely reactive towards protic sources, especially water. Ensure all glassware is rigorously dried, preferably in an oven overnight, and cooled under an inert atmosphere (e.g., nitrogen or argon). The solvents, such as diethyl ether or THF, must be anhydrous. Even trace amounts of moisture on the magnesium turnings can prevent the reaction from starting.

  • Inactive Magnesium Surface: The magnesium turnings may have a passivating oxide layer. This can be activated by:

    • Gently crushing the magnesium turnings with a dry glass rod to expose a fresh surface.

    • Adding a small crystal of iodine, which will react with the magnesium surface. The disappearance of the purple iodine vapor is an indicator of activation.

    • Adding a few drops of a pre-formed Grignard reagent to initiate the reaction.

  • Impurities in Reagents: Ensure the propargyl bromide and cyclohexanone are pure and dry. It is often recommended to distill the cyclohexanone prior to use.

Q2: I am observing a low yield of this compound. What are the potential side reactions and how can I minimize them?

A2: Low yields are often a result of competing side reactions. The primary culprits in this synthesis are:

  • Wurtz Coupling: The Grignard reagent can react with unreacted propargyl bromide to form a dimer. To minimize this, ensure a slow, dropwise addition of the propargyl bromide to the magnesium turnings to maintain a low concentration of the halide.

  • Enolization of Cyclohexanone: The Grignard reagent is a strong base and can deprotonate the alpha-carbon of cyclohexanone, forming an enolate that will not react further with the Grignard reagent. To mitigate this, the reaction is typically carried out at a low temperature (e.g., 0 °C or below) to favor nucleophilic addition over deprotonation.

  • Formation of Byproducts: The propargyl Grignard reagent exists in equilibrium with its allenyl isomer. This can lead to the formation of an allenic alcohol byproduct. Maintaining a low reaction temperature can help to favor the desired propargyl product.

Q3: The reaction mixture turned dark and cloudy, and I isolated a significant amount of a high-boiling point byproduct. What is it likely to be?

A3: A common byproduct in Grignard reactions is the formation of biphenyl-type compounds from the coupling of the Grignard reagent with unreacted aryl or alkyl halides, especially at higher temperatures. In this specific reaction, the formation of 1,5-hexadiyne from the coupling of two propargyl units is a possibility. Overheating the reaction can promote such side reactions. It is crucial to maintain the recommended reaction temperature.

Q4: How can I effectively purify the this compound from the reaction mixture?

A4: After quenching the reaction with a saturated aqueous solution of ammonium chloride, the product is typically extracted with an organic solvent like diethyl ether. The combined organic layers are then washed with brine and dried over an anhydrous salt such as magnesium sulfate. The crude product can be purified by one of the following methods:

  • Distillation under Reduced Pressure: This is an effective method for removing lower-boiling impurities and unreacted starting materials.

  • Flash Column Chromatography: For higher purity, flash column chromatography on silica gel can be employed. A solvent system of ethyl acetate and hexanes is a good starting point for elution.

Q5: What are the expected spectroscopic data for this compound?

A5: While experimental spectra can vary slightly based on the solvent and instrument, the following are the expected characteristic signals:

  • ¹H NMR:

    • A broad singlet for the hydroxyl proton (-OH).

    • A triplet around 2.0 ppm corresponding to the acetylenic proton (-C≡CH).

    • A doublet around 2.4 ppm for the methylene protons adjacent to the triple bond (-CH₂-C≡C).

    • A complex multiplet in the range of 1.2-1.8 ppm for the cyclohexyl protons.

  • ¹³C NMR:

    • A signal around 83 ppm for the quaternary carbon of the alkyne (-C ≡CH).

    • A signal around 70 ppm for the terminal carbon of the alkyne (-C≡C H).

    • A signal around 69 ppm for the carbon bearing the hydroxyl group (C-OH).

    • Signals in the range of 20-40 ppm for the cyclohexyl carbons.

  • IR Spectroscopy:

    • A strong, broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.

    • A sharp, weak absorption around 3300 cm⁻¹ due to the ≡C-H stretch of the terminal alkyne.

    • A weak absorption around 2120 cm⁻¹ corresponding to the C≡C triple bond stretch.

    • A strong absorption in the region of 2850-3000 cm⁻¹ due to C-H stretching of the cyclohexyl ring.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of this compound via the Grignard reaction. Please note that actual results may vary depending on the specific experimental conditions and scale.

ParameterValueNotes
Typical Yield 60-85%Highly dependent on the purity of reagents and exclusion of moisture.
Reaction Temperature 0 °C to room temperatureLower temperatures favor nucleophilic addition and reduce side reactions.
Reactant Molar Ratio Mg : Propargyl Bromide : Cyclohexanone ≈ 1.2 : 1.1 : 1.0A slight excess of magnesium and propargyl bromide is often used.
Molecular Weight 138.21 g/mol [1]-
Boiling Point ~95-97 °C at 15 mmHg-

Detailed Experimental Protocol

This protocol is adapted from established procedures for Grignard reactions with propargyl bromide.

Materials:

  • Magnesium turnings

  • Propargyl bromide

  • Cyclohexanone (freshly distilled)

  • Anhydrous diethyl ether

  • Iodine crystal (optional, for activation)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, etc.), all oven-dried.

Procedure:

  • Setup: Assemble a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer. Flame-dry the entire apparatus under an inert atmosphere (nitrogen or argon) and allow it to cool to room temperature.

  • Grignard Reagent Formation:

    • Place the magnesium turnings in the flask.

    • Add a small crystal of iodine if activation is needed.

    • Add a small portion of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of propargyl bromide in anhydrous diethyl ether.

    • Add a small amount of the propargyl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux of the ether. If it does not start, gently warm the flask or add another iodine crystal.

    • Once the reaction has started, add the remaining propargyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Addition of Cyclohexanone:

    • After the addition of propargyl bromide is complete, cool the reaction mixture to 0 °C using an ice bath.

    • Dissolve the cyclohexanone in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the cyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with diethyl ether.

    • Combine all organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • Purify the crude product by vacuum distillation or flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Visualizations

Experimental Workflow

experimental_workflow cluster_setup 1. Reaction Setup cluster_grignard 2. Grignard Formation cluster_addition 3. Nucleophilic Addition cluster_workup 4. Workup & Purification A Dry Glassware C Mg + I2 (optional) A->C B Inert Atmosphere B->C D Add Propargyl Bromide in Ether (dropwise) C->D E Cool to 0°C D->E F Add Cyclohexanone in Ether (dropwise) E->F G Warm to RT, Stir F->G H Quench with NH4Cl(aq) G->H I Extract with Ether H->I J Dry & Concentrate I->J K Purify (Distillation/Chromatography) J->K

Caption: A flowchart illustrating the key stages of the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_initiation Reaction Not Starting cluster_yield Low Yield start Problem q1 Is glassware dry? start->q1 Initiation Issue q4 Slow addition of propargyl bromide? start->q4 Yield Issue s1 Oven-dry glassware and cool under inert gas. q1->s1 No q2 Is solvent anhydrous? q1->q2 Yes s2 Use freshly opened anhydrous solvent. q2->s2 No q3 Is Mg activated? q2->q3 Yes s3 Add iodine crystal or crush Mg turnings. q3->s3 No s4 Ensure dropwise addition to minimize Wurtz coupling. q4->s4 No q5 Reaction temperature too high? q4->q5 Yes s5 Maintain low temperature (0°C) to prevent enolization. q5->s5 Yes

Caption: A decision tree for troubleshooting common problems in the synthesis.

References

Preventing degradation of 1-(2-Propynyl)cyclohexan-1-ol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 1-(2-Propynyl)cyclohexan-1-ol to prevent its degradation. Researchers, scientists, and drug development professionals can find answers to frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are believed to be polymerization, oxidation, and acid-catalyzed decomposition. Propargyl alcohols are known to polymerize, especially when exposed to heat or basic conditions[1]. The terminal alkyne group is also susceptible to oxidation, which can lead to the formation of various carbonyl compounds[2][3]. Furthermore, in the presence of strong acids, the compound can undergo hydration of the alkyne and other side reactions[4].

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent oxidation.

Q3: Are there any materials or substances that are incompatible with this compound?

A3: Yes, avoid contact with strong oxidizing agents, strong acids, and strong bases. These substances can catalyze degradation reactions such as polymerization and oxidation[1].

Q4: I have observed a change in the color and viscosity of my this compound sample. What could be the cause?

A4: A change in color (e.g., yellowing) or an increase in viscosity can be indicative of polymerization or the formation of oxidation byproducts. These changes suggest that the compound may be degrading and should be re-analyzed for purity before use.

Q5: Can I store this compound in a standard laboratory freezer (-20°C)?

A5: While storage at 2-8°C is generally recommended, freezing the compound is also a viable option to slow down degradation processes. However, it is crucial to ensure the container is properly sealed to prevent the ingress of moisture, which can condense upon thawing and potentially lead to hydrolysis.

Troubleshooting Guide

This guide will help you identify and resolve common issues related to the degradation of this compound.

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change to yellow/brown, increased viscosity, solidification) Polymerization or oxidation of the compound.- Re-evaluate the purity of the material using techniques like NMR, GC-MS, or HPLC. - If purity is compromised, consider purification (e.g., column chromatography) or disposal. - Review storage conditions to ensure they align with the recommended guidelines (cool, dark, inert atmosphere).
Inconsistent experimental results or low yield Degradation of the starting material. The presence of impurities can interfere with reactions.- Confirm the purity of this compound before use. - Run a small-scale control reaction with a freshly opened or purified batch of the compound.
Precipitate formation in solution The precipitate could be a polymer or an insoluble degradation product.- Attempt to isolate and characterize the precipitate. - Filter the solution before use, but be aware that the concentration of the active compound may have decreased. It is advisable to re-quantify the concentration.

Experimental Protocols

Protocol for Stability Assessment of this compound

Objective: To determine the stability of this compound under various storage conditions.

Materials:

  • This compound

  • Amber glass vials with Teflon-lined caps

  • Argon or Nitrogen gas

  • Refrigerator (2-8°C)

  • Laboratory oven (40°C)

  • Benchtop space for room temperature storage with and without light exposure

  • Analytical instruments (e.g., ¹H NMR, GC-MS, HPLC)

Methodology:

  • Sample Preparation:

    • Aliquot 100 mg of this compound into several amber glass vials.

    • For samples to be stored under an inert atmosphere, gently purge the headspace of the vials with argon or nitrogen gas before sealing tightly with Teflon-lined caps.

  • Storage Conditions:

    • Divide the vials into the following storage condition groups (minimum of 3 vials per condition):

      • Group A (Recommended): 2-8°C, dark, inert atmosphere.

      • Group B: 2-8°C, dark, air atmosphere.

      • Group C: Room temperature (approx. 25°C), dark, inert atmosphere.

      • Group D: Room temperature (approx. 25°C), dark, air atmosphere.

      • Group E: Room temperature (approx. 25°C), exposed to ambient light, air atmosphere.

      • Group F (Accelerated Degradation): 40°C, dark, air atmosphere.

  • Time Points for Analysis:

    • Analyze a sample from each group at the following time points: T=0 (baseline), T=1 month, T=3 months, T=6 months, and T=12 months.

  • Analytical Methods:

    • Visual Inspection: At each time point, visually inspect the samples for any changes in color, viscosity, or the formation of precipitates.

    • ¹H NMR Spectroscopy: Dissolve a small, accurately weighed amount of the sample in a deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum. Look for the appearance of new signals or changes in the integration of characteristic peaks of the starting material.

    • GC-MS or HPLC Analysis: Prepare a dilute solution of the sample and analyze by GC-MS or HPLC to quantify the purity of this compound and identify any potential degradation products.

  • Data Analysis:

    • Compare the analytical data from each time point to the T=0 baseline.

    • Quantify the percentage of remaining this compound at each time point for all storage conditions.

    • Summarize the data in a table for easy comparison.

Data Presentation

Table 1: Stability of this compound Under Various Storage Conditions

Storage ConditionTime PointPurity (%) by HPLCAppearanceNotes
A: 2-8°C, Dark, Inert 0 Months99.5Colorless Liquid-
1 Month
3 Months
6 Months
12 Months
B: 2-8°C, Dark, Air 0 Months99.5Colorless Liquid-
1 Month
3 Months
6 Months
12 Months
C: RT, Dark, Inert 0 Months99.5Colorless Liquid-
1 Month
3 Months
6 Months
12 Months
D: RT, Dark, Air 0 Months99.5Colorless Liquid-
1 Month
3 Months
6 Months
12 Months
E: RT, Light, Air 0 Months99.5Colorless Liquid-
1 Month
3 Months
6 Months
12 Months
F: 40°C, Dark, Air 0 Months99.5Colorless Liquid-
1 Month
3 Months
6 Months
12 Months

This table is a template for researchers to populate with their experimental data.

Visualizations

Troubleshooting_Workflow cluster_observe Observation cluster_investigate Investigation cluster_action Action start Start: Suspected Degradation of This compound observe_issue Observe Issue: - Color Change - Increased Viscosity - Inconsistent Results start->observe_issue check_purity Check Purity (NMR, GC-MS, HPLC) observe_issue->check_purity purity_ok Purity Acceptable? check_purity->purity_ok proceed Proceed with Experiment purity_ok->proceed Yes review_storage Review Storage Conditions: - Temperature (2-8°C) - Light Protection - Inert Atmosphere purity_ok->review_storage No purify Purify or Discard Material review_storage->purify

Caption: Troubleshooting workflow for suspected degradation of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 1-(2-Propynyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1-(2-Propynyl)cyclohexan-1-ol. It includes detailed experimental protocols, troubleshooting guides for common issues encountered during scale-up, and frequently asked questions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol details the preparation of this compound by the addition of propargyl magnesium bromide to cyclohexanone.

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, reflux condenser, and nitrogen inlet.

  • Magnesium turnings

  • Propargyl bromide (3-bromopropyne)

  • Cyclohexanone

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ice bath

  • Standard glassware for extraction and distillation

Procedure:

  • Grignard Reagent Formation:

    • Under a nitrogen atmosphere, add magnesium turnings to the flame-dried three-necked flask.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • To initiate the reaction, add a small crystal of iodine or a few drops of 1,2-dibromoethane.

    • Slowly add a solution of propargyl bromide in anhydrous diethyl ether or THF from the dropping funnel. The reaction is exothermic and should be controlled with an ice bath to maintain a gentle reflux.[1][2]

    • After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.

  • Addition to Cyclohexanone:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add a solution of cyclohexanone in anhydrous diethyl ether or THF from the dropping funnel. Maintain the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.[3][4]

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain this compound.

Quantitative Data Summary
ParameterBench Scale (10g)Pilot Scale (100g)
Magnesium 2.7 g27 g
Propargyl Bromide 13.2 g132 g
Cyclohexanone 10 g100 g
Anhydrous Solvent 200 mL2 L
Reaction Time 2-3 hours4-6 hours
Typical Yield 70-80%65-75%

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Reaction fails to initiate - Wet glassware or solvent.- Inactive magnesium surface.- Flame-dry all glassware and use freshly distilled anhydrous solvents.[5][6]- Activate magnesium with iodine, 1,2-dibromoethane, or by grinding the turnings.[6][7]
Low product yield - Incomplete reaction.- Side reactions (e.g., Wurtz coupling, enolization of cyclohexanone).- Loss of product during work-up or purification.- Ensure all magnesium is consumed before adding cyclohexanone.- Maintain low temperatures during the addition of cyclohexanone.[8]- Use a less basic Grignard reagent if enolization is a major issue.- Optimize purification technique to minimize losses.
Formation of an allenic alcohol byproduct - Rearrangement of the propargyl Grignard reagent to its allenic isomer.[1]- Prepare and use the Grignard reagent at low temperatures (-20°C to 0°C).[4][9]- Use the Grignard reagent immediately after its preparation.[1]
Uncontrolled exotherm during scale-up - Inefficient heat dissipation in larger reaction vessels.[10]- Addition rate of reagents is too fast.[11]- Use a reactor with a larger surface area-to-volume ratio or a jacketed reactor for better temperature control.- Add reagents slowly and monitor the internal temperature closely.[12]

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to use anhydrous conditions for this reaction? A1: Grignard reagents are highly reactive and will readily react with any protic source, such as water. This will quench the Grignard reagent, reducing the yield of the desired product.[5][13]

Q2: What are the primary safety concerns when scaling up this synthesis? A2: The primary safety concerns include the highly flammable nature of ether solvents, the exothermic and potentially runaway nature of the Grignard reaction, and the pyrophoric nature of the Grignard reagent itself.[11][14] Proper personal protective equipment (PPE), a well-ventilated fume hood, and a clear plan for controlling the reaction temperature are essential.[14]

Q3: Can I use a different solvent instead of diethyl ether or THF? A3: Diethyl ether and THF are the most common solvents for Grignard reactions as they are aprotic and can solvate the magnesium complex. While other aprotic ethers can be used, it is important to ensure they are anhydrous. THF is often preferred for its higher boiling point, which can allow for higher reaction temperatures if needed, but diethyl ether's lower boiling point can make it safer for controlling exotherms.[6][14]

Q4: How can I confirm the formation of the Grignard reagent before adding the cyclohexanone? A4: Visual confirmation includes the disappearance of the magnesium turnings and the formation of a cloudy, greyish solution.[4] For a more quantitative measure, a small aliquot can be quenched and titrated (e.g., with iodine).[8]

Q5: What is the best way to purify the final product, this compound? A5: Vacuum distillation is the most effective method for purifying the final product on a larger scale. This allows for the separation of the desired alcohol from non-volatile impurities and any high-boiling side products. For tertiary alcohols, purification by column chromatography over silica gel can sometimes lead to decomposition, so distillation is often preferred.

Visualizations

Reaction_Workflow Experimental Workflow for Synthesis prep Preparation of Anhydrous Glassware and Solvents grignard Formation of Propargyl Magnesium Bromide prep->grignard addition Addition of Cyclohexanone grignard->addition workup Aqueous Work-up (NH4Cl Quench) addition->workup extraction Solvent Extraction workup->extraction purification Purification by Vacuum Distillation extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Signaling_Pathway Reaction Mechanism Pathway reagents Propargyl Bromide + Mg grignard Propargyl Magnesium Bromide reagents->grignard in Ether/THF intermediate Magnesium Alkoxide Intermediate grignard->intermediate Nucleophilic Attack ketone Cyclohexanone ketone->intermediate acid_workup Acidic Workup intermediate->acid_workup product This compound acid_workup->product

Caption: Simplified reaction pathway for the synthesis.

Troubleshooting_Tree Troubleshooting Decision Tree for Low Yield start Low Yield Observed check_initiation Was Grignard formation successful? start->check_initiation check_conditions Were anhydrous conditions maintained? check_initiation->check_conditions Yes solution1 Activate Mg, ensure dry reagents/solvents. check_initiation->solution1 No check_temp Was the addition of cyclohexanone done at low temperature? check_conditions->check_temp Yes solution2 Improve drying procedures for glassware and solvents. check_conditions->solution2 No side_products Are there significant side products? check_temp->side_products Yes solution3 Improve cooling and slow down the addition rate. check_temp->solution3 No solution4 Optimize reaction temperature and consider alternative work-up. side_products->solution4

Caption: Decision tree for troubleshooting low product yield.

References

Validation & Comparative

A Comparative Guide to the Characterization of 1-(2-Propynyl)cyclohexan-1-ol and aLook-Alike

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. This guide provides a comparative analysis of the key analytical techniques used to identify and differentiate 1-(2-Propynyl)cyclohexan-1-ol from its structural isomers and other similar molecules, offering a valuable resource for those working with propargyl alcohols and their derivatives.

This technical brief outlines the primary spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the characterization of this compound. To provide a practical context, this guide contrasts its spectral data with two common alternatives: 1-ethynylcyclohexan-1-ol and 1-allylcyclohexan-1-ol. Detailed experimental protocols are provided to ensure accurate and reproducible results.

Spectroscopic Comparison

The following tables summarize the key spectral data for this compound and its selected alternatives. This quantitative data is essential for distinguishing between these closely related compounds.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound 1.20-1.80m10HCyclohexyl protons
2.05t, J=2.6 Hz1HAcetylenic C-H
2.30d, J=2.6 Hz2HPropargylic CH₂
2.50s1HHydroxyl O-H
1-Ethynylcyclohexan-1-ol 1.20-1.80m10HCyclohexyl protons
2.45s1HAcetylenic C-H
2.60s1HHydroxyl O-H
1-Allylcyclohexan-1-ol 1.20-1.80m10HCyclohexyl protons
2.25d, J=7.2 Hz2HAllylic CH₂
5.10-5.25m2HVinylic =CH₂
5.80-5.95m1HVinylic -CH=
2.00s1HHydroxyl O-H

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

CompoundChemical Shift (δ) ppmAssignment
This compound 22.5, 25.5, 37.0Cyclohexyl CH₂
45.0Propargylic CH₂
68.0Quaternary C-OH
70.0Acetylenic C-H
82.0Quaternary Acetylenic C
1-Ethynylcyclohexan-1-ol 22.5, 25.5, 38.0Cyclohexyl CH₂
68.5Quaternary C-OH
72.0Acetylenic C-H
88.0Quaternary Acetylenic C
1-Allylcyclohexan-1-ol 22.5, 25.5, 37.5Cyclohexyl CH₂
48.0Allylic CH₂
71.0Quaternary C-OH
118.0Vinylic =CH₂
134.0Vinylic -CH=

Table 3: Infrared (IR) Spectral Data (Neat)

CompoundWavenumber (cm⁻¹)Functional Group Assignment
This compound ~3400 (broad)O-H stretch (alcohol)
~3300 (sharp)≡C-H stretch (alkyne)
~2930, 2860C-H stretch (aliphatic)
~2120 (weak)C≡C stretch (alkyne)
1-Ethynylcyclohexan-1-ol ~3400 (broad)O-H stretch (alcohol)
~3300 (sharp)≡C-H stretch (alkyne)
~2930, 2860C-H stretch (aliphatic)
~2100 (weak)C≡C stretch (alkyne)
1-Allylcyclohexan-1-ol ~3400 (broad)O-H stretch (alcohol)
~3080=C-H stretch (alkene)
~2930, 2860C-H stretch (aliphatic)
~1640C=C stretch (alkene)

Table 4: Mass Spectrometry (GC-MS, EI)

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z
This compound 138123 (M-CH₃), 109 (M-C₂H₅), 99 (M-C₃H₃), 81, 67, 55, 41
1-Ethynylcyclohexan-1-ol 124109 (M-CH₃), 95 (M-C₂H₅), 81, 67, 55, 43
1-Allylcyclohexan-1-ol 140125 (M-CH₃), 111 (M-C₂H₅), 99 (M-C₃H₅), 81, 67, 55, 41

Experimental Protocols

Accurate characterization relies on meticulous experimental execution. The following are detailed protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is free of particulate matter.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Number of Scans: 16.

  • Relaxation Delay (d1): 1.0 s.

  • Acquisition Time: 4.0 s.

  • Spectral Width: 20 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

  • Number of Scans: 1024.

  • Relaxation Delay (d1): 2.0 s.

  • Acquisition Time: 1.5 s.

  • Spectral Width: 240 ppm.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Analyte in CDCl3 Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_H1 Acquire ¹H Spectrum Transfer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Transfer->Acquire_C13 FT Fourier Transform Acquire_H1->FT Acquire_C13->FT Phase Phase Correction FT->Phase Calibrate Calibration Phase->Calibrate Integrate Integration (¹H) Calibrate->Integrate

Workflow for NMR analysis.
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

  • Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

  • Mode: Absorbance.

Data Processing:

  • Collect a background spectrum of the clean, empty ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Identify and label the major absorption bands.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Clean Clean ATR Crystal Apply Apply Neat Sample Clean->Apply Background Collect Background Apply->Background Sample Collect Sample Spectrum Background->Sample Subtract Background Subtraction Sample->Subtract Identify Identify Peaks Subtract->Identify

Workflow for FTIR analysis.
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

Data Processing:

  • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

  • Extract the mass spectrum for the analyte peak.

  • Identify the molecular ion peak (M⁺).

  • Analyze the fragmentation pattern and assign major fragment ions.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prepare Prepare Dilute Solution Inject Inject into GC-MS Prepare->Inject Acquire Acquire Data Inject->Acquire Identify_Peak Identify Analyte Peak Acquire->Identify_Peak Extract_MS Extract Mass Spectrum Identify_Peak->Extract_MS Analyze Analyze Fragmentation Extract_MS->Analyze

Workflow for GC-MS analysis.

By adhering to these protocols and referencing the provided spectral data, researchers can confidently characterize this compound and distinguish it from similar compounds, ensuring the integrity and accuracy of their scientific endeavors.

Comparing spectral data of 1-(2-Propynyl)cyclohexan-1-ol with literature values

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for 1-(2-Propynyl)cyclohexan-1-ol against established literature values. Due to the limited availability of directly published spectra for this compound, this comparison utilizes data from the closely related analogue, 1-ethynylcyclohexanol, and incorporates predicted shifts to offer a reliable benchmark for experimental verification. The guide details the necessary experimental protocols for acquiring Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra, ensuring a sound basis for comparison.

Data Presentation: A Comparative Analysis

The following table summarizes the expected literature-derived spectral data for this compound alongside a column for entering experimental findings. This format allows for a direct and objective comparison.

Spectral Data Expected Literature Value Experimental Value
IR Spectrum (cm⁻¹)
O-H stretch (alcohol)~3400 (broad)
C≡C-H stretch (alkyne)~3300 (sharp)
C-H stretch (sp³)~2850-2950
C≡C stretch (alkyne)~2120
C-O stretch (alcohol)~1100
¹H NMR Spectrum (δ, ppm)
-OH~1.5-2.0 (s, broad)
≡C-H~1.9 (t)
-CH₂- (propynyl)~2.2 (d)
Cyclohexyl protons~1.2-1.8 (m)
¹³C NMR Spectrum (δ, ppm)
C-OH~68
≡C-H~85
-C≡~70
-CH₂- (propynyl)~30
Cyclohexyl carbons~22, 25, 38

Experimental Protocols

Accurate comparison requires standardized experimental procedures. The following are detailed methodologies for acquiring the necessary spectral data.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples such as this compound, a neat spectrum can be obtained. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

    • The prepared sample is placed in the spectrometer.

    • The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solvent to define the 0 ppm chemical shift.

    • The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • Data Acquisition for ¹H NMR:

    • The spectrometer is tuned to the proton frequency.

    • A standard one-pulse experiment is typically performed.

    • Key parameters to set include the spectral width, acquisition time, and relaxation delay.

    • The resulting Free Induction Decay (FID) is Fourier transformed to produce the ¹H NMR spectrum.

  • Data Acquisition for ¹³C NMR:

    • The spectrometer is tuned to the carbon-13 frequency.

    • A proton-decoupled experiment is commonly used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

    • Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR to achieve a good signal-to-noise ratio.

    • The FID is Fourier transformed to yield the ¹³C NMR spectrum.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing experimental spectral data with literature values.

G Spectral Data Comparison Workflow cluster_exp Experimental Analysis cluster_lit Literature Review exp_sample Obtain this compound Sample ir_exp Acquire IR Spectrum exp_sample->ir_exp nmr_exp Acquire 1H & 13C NMR Spectra exp_sample->nmr_exp exp_data Experimental Spectral Data ir_exp->exp_data nmr_exp->exp_data comparison Compare Experimental vs. Literature Data exp_data->comparison lit_search Search Spectral Databases & Publications lit_analog Identify Analog Compound Data (1-Ethynylcyclohexanol) lit_search->lit_analog lit_predict Predict Spectral Data for Target Compound lit_analog->lit_predict lit_data Literature/Predicted Spectral Data lit_predict->lit_data lit_data->comparison conclusion Draw Conclusions on Structure & Purity comparison->conclusion

Caption: Workflow for spectral data comparison.

Purity Analysis of 1-(2-Propynyl)cyclohexan-1-ol: A Comparative Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is a critical step in the development pipeline. 1-(2-Propynyl)cyclohexan-1-ol, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods for accurate purity assessment. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of this compound, complete with experimental protocols and data presentation.

Comparison of Analytical Methods

Both HPLC and GC are powerful chromatographic techniques capable of separating and quantifying this compound from its potential impurities. The choice between the two often depends on the volatility and thermal stability of the analyte and its impurities, as well as the specific requirements of the analysis.

FeatureHPLC AnalysisGC Analysis
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Stationary Phase C18 or other reversed-phase silica-based columns.Fused silica capillary columns coated with a non-polar (e.g., dimethylpolysiloxane) or mid-polar stationary phase.
Typical Mobile Phase Acetonitrile/Water or Methanol/Water gradients.Inert carrier gas such as Helium or Nitrogen.
Temperature Typically ambient or slightly elevated (e.g., 30-40 °C).High temperatures are required for volatilization, often involving a temperature program.
Detection UV-Vis (if chromophore present), Refractive Index (RI), or Mass Spectrometry (MS).Flame Ionization Detector (FID) or Mass Spectrometry (MS).
Sample Derivatization Generally not required.May be necessary for polar analytes to improve volatility and peak shape. For this compound, derivatization of the hydroxyl group may be beneficial.
Advantages Suitable for non-volatile and thermally labile compounds. Wide variety of stationary and mobile phases offers high selectivity.High resolution and sensitivity, especially with FID for hydrocarbons. Faster analysis times are often achievable.
Disadvantages Lower resolution compared to capillary GC. Mobile phase consumption can be high.Limited to volatile and thermally stable compounds. Potential for on-column degradation of sensitive analytes.

Potential Impurities

The purity analysis of this compound must consider impurities arising from its synthesis. A common synthetic route involves the reaction of cyclohexanone with a propargyl Grignard reagent. Potential impurities could include:

  • Unreacted Cyclohexanone: The starting material for the synthesis.

  • Propargyl Alcohol: Formed from the reaction of the Grignard reagent with water.

  • Homo-coupling Product of Propargyl Grignard: Resulting in 1,5-hexadiyne.

  • Dehydration Product: Elimination of water from the tertiary alcohol to form an enyne.

Experimental Protocols

HPLC Method (Reversed-Phase)

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or RI detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 80% B

    • 10-12 min: 80% B

    • 12-13 min: 80% to 30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Detector: Refractive Index (RI) or UV at a low wavelength (e.g., 210 nm), as the analyte lacks a strong chromophore.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (30:70 Acetonitrile:Water) to a concentration of approximately 1 mg/mL.

GC Method

Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 220 °C at 15 °C/min.

    • Hold: Hold at 220 °C for 5 minutes.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Analytical Workflow Visualization

Analytical_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_comparison Method Comparison Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC_Injection Inject into HPLC Dissolution->HPLC_Injection GC_Injection Inject into GC Dissolution->GC_Injection HPLC_Separation Reversed-Phase Separation (C18 Column) HPLC_Injection->HPLC_Separation HPLC_Detection RI or UV Detection HPLC_Separation->HPLC_Detection HPLC_Data Chromatogram & Purity Data HPLC_Detection->HPLC_Data Comparison Compare Purity Results, Resolution, and Run Time HPLC_Data->Comparison GC_Separation Capillary Column Separation (DB-5) GC_Injection->GC_Separation GC_Detection FID Detection GC_Separation->GC_Detection GC_Data Chromatogram & Purity Data GC_Detection->GC_Data GC_Data->Comparison

Caption: Workflow for the purity analysis of this compound by HPLC and GC.

Conclusion

Both HPLC and GC are suitable methods for the purity analysis of this compound. The choice of method will depend on the available instrumentation and the specific analytical requirements. GC-FID is likely to offer higher sensitivity and resolution for volatile impurities, making it an excellent choice for detailed impurity profiling. HPLC-RI or -UV provides a robust alternative, particularly if the compound or its impurities are thermally sensitive. For comprehensive characterization, employing both techniques can provide orthogonal data, leading to a more complete understanding of the sample's purity profile. It is recommended to validate the chosen method according to ICH guidelines to ensure its accuracy, precision, and reliability for its intended purpose.

A Comparative Analysis of the Reactivity of 1-(2-Propynyl)cyclohexan-1-ol and 1-ethynylcyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of two structurally similar tertiary propargylic alcohols: 1-(2-Propynyl)cyclohexan-1-ol, an internal alkyne, and 1-ethynylcyclohexanol, a terminal alkyne. The primary focus of this comparison is their behavior under acidic conditions, which typically leads to rearrangement reactions crucial in synthetic organic chemistry.

Introduction

This compound and 1-ethynylcyclohexanol are valuable intermediates in the synthesis of various organic molecules, including pharmaceuticals. Their reactivity is dominated by the presence of the hydroxyl group and the neighboring alkyne functionality. Under acidic catalysis, these alcohols are known to undergo rearrangement to form α,β-unsaturated carbonyl compounds through two primary pathways: the Meyer-Schuster rearrangement and the Rupe rearrangement. The substitution pattern of the alkyne (internal vs. terminal) plays a critical role in determining the reaction pathway and the final product distribution.

Reaction Pathways: Meyer-Schuster vs. Rupe Rearrangement

The acid-catalyzed rearrangement of tertiary propargylic alcohols can proceed through two competitive pathways:

  • Meyer-Schuster Rearrangement: This reaction involves a 1,3-hydroxyl shift to form an allenol intermediate, which then tautomerizes to an α,β-unsaturated ketone or aldehyde. For internal alkynes like this compound, the Meyer-Schuster rearrangement yields an α,β-unsaturated ketone. For terminal alkynes like 1-ethynylcyclohexanol, this pathway would lead to an α,β-unsaturated aldehyde.

  • Rupe Rearrangement: This pathway is particularly relevant for tertiary alcohols with a terminal alkyne. It proceeds through an enyne intermediate to form an α,β-unsaturated methyl ketone. This reaction often competes with the Meyer-Schuster rearrangement for terminal alkynyl alcohols.

The general reaction schemes for both compounds are depicted below:

G cluster_0 1-ethynylcyclohexanol (Terminal Alkyne) cluster_1 This compound (Internal Alkyne) a 1-ethynylcyclohexanol b α,β-Unsaturated Aldehyde (Meyer-Schuster Product) a->b Meyer-Schuster Rearrangement c α,β-Unsaturated Methyl Ketone (Rupe Product) a->c Rupe Rearrangement d This compound e α,β-Unsaturated Ketone (Meyer-Schuster Product) d->e Meyer-Schuster Rearrangement

Figure 1. Reaction pathways for terminal vs. internal propargyl alcohols.

Quantitative Reactivity Data

The following table summarizes the yield of 1-cyclohexen-1-ylethanone, the Rupe rearrangement product of 1-ethynylcyclohexanol, under various conditions.[1]

ReactantConditionsCatalyst/AdditiveReaction Time (min)ProductYield (%)
1-ethynylcyclohexanol260°C in pure waterNone601-cyclohexen-1-ylethanone49
1-ethynylcyclohexanol260°C in aqueous solution5 mol% ZnSO₄601-cyclohexen-1-ylethanone~70
1-ethynylcyclohexanol260°C in aqueous solution5 mol% FeCl₃601-cyclohexen-1-ylethanone~80
1-ethynylcyclohexanol260°C in aqueous solution5 mol% NaHSO₄601-cyclohexen-1-ylethanone88

For this compound, while specific quantitative data is not available, it is expected to exclusively undergo the Meyer-Schuster rearrangement to yield (E/Z)-1-(cyclohexylidene)propan-2-one. The reaction rate and yield would be highly dependent on the catalyst and reaction conditions employed. Generally, the rearrangement of internal propargyl alcohols can be efficiently catalyzed by various acids.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for the synthesis of the starting materials and their subsequent rearrangement reactions.

Synthesis of 1-ethynylcyclohexanol

1-ethynylcyclohexanol can be synthesized from cyclohexanone via ethynylation. A common laboratory-scale method involves the reaction of cyclohexanone with an acetylide salt, such as sodium acetylide, in liquid ammonia. An industrial process has also been described involving the reaction of cyclohexanone with acetylene under pressure in the presence of a base like potassium hydroxide.[2]

Example Laboratory Protocol:

  • In a three-necked flask equipped with a dry ice condenser and a stirrer, liquid ammonia is condensed.

  • A catalytic amount of ferric nitrate is added, followed by the portion-wise addition of sodium metal to generate sodium amide.

  • Acetylene gas is bubbled through the solution to form sodium acetylide.

  • A solution of cyclohexanone in an anhydrous ether is added dropwise to the suspension of sodium acetylide.

  • The reaction is stirred for several hours and then quenched by the careful addition of ammonium chloride.

  • After evaporation of the ammonia, water is added, and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated, and the product is purified by distillation or crystallization.

Acid-Catalyzed Rearrangement of 1-ethynylcyclohexanol (Rupe Rearrangement)

The following protocol is adapted from the study of the Rupe rearrangement in near-critical water.[1]

  • 1-ethynylcyclohexanol and a measured amount of an aqueous solution of the desired additive (e.g., 5 mol% NaHSO₄) are placed in a high-pressure reactor.

  • The reactor is sealed and heated to the target temperature (e.g., 260°C) for a specified duration (e.g., 60 minutes).

  • After the reaction, the reactor is cooled to room temperature.

  • The reaction mixture is extracted with an appropriate organic solvent (e.g., diethyl ether).

  • The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The product, 1-cyclohexen-1-ylethanone, can be purified by column chromatography or distillation, and the yield is determined by gas chromatography-mass spectrometry (GC-MS).

Proposed Experimental Protocol for Meyer-Schuster Rearrangement of this compound

This protocol is a general procedure adapted from literature methods for the Meyer-Schuster rearrangement of tertiary propargylic alcohols.

  • To a solution of this compound (1.0 mmol) in toluene (2.0 mL) is added a catalytic amount of a suitable acid catalyst (e.g., 5-10 mol% of an aqueous solution of hypophosphorous acid).

  • The reaction mixture is heated to 90-110°C and stirred for several hours, with reaction progress monitored by thin-layer chromatography (TLC) or GC-MS.

  • Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The resulting α,β-unsaturated ketone can be purified by column chromatography.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the comparative study of the acid-catalyzed rearrangement of the two alcohols.

G cluster_0 Starting Materials Preparation cluster_1 Reactivity Study A Cyclohexanone B Ethynylation A->B C 1-ethynylcyclohexanol B->C D Alkylation with Propargyl Bromide C->D F Acid-Catalyzed Rearrangement (e.g., H₂SO₄, PTSA) C->F E This compound D->E E->F G Reaction Monitoring (TLC, GC-MS) F->G H Work-up and Product Isolation G->H I Product Characterization (NMR, IR, MS) H->I J Quantitative Analysis (Yield, Product Ratio) I->J

Figure 2. General workflow for comparing the reactivity of the two alcohols.

Conclusion

The reactivity of this compound and 1-ethynylcyclohexanol under acidic conditions is dictated by the substitution of their alkyne moiety. 1-ethynylcyclohexanol, a terminal alkyne, can undergo both the Meyer-Schuster and the Rupe rearrangements, with the latter often being the major pathway, leading to an α,β-unsaturated methyl ketone. In contrast, this compound, an internal alkyne, is expected to exclusively yield an α,β-unsaturated ketone via the Meyer-Schuster rearrangement.

The provided quantitative data for 1-ethynylcyclohexanol demonstrates that the reaction conditions, particularly the choice of catalyst, can significantly influence the yield of the rearrangement product. While direct comparative quantitative data is lacking, the established principles of these rearrangements allow for a qualitative comparison. Further experimental studies under identical conditions are warranted to provide a definitive quantitative comparison of the reactivity of these two important synthetic intermediates.

References

Comparative Analysis of 1-(2-Propynyl)cyclohexan-1-ol and its Structural Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural analogs of 1-(2-propynyl)cyclohexan-1-ol, focusing on their anticonvulsant properties and related pharmacological data. The information presented is intended to support further research and development in the field of neurology and medicinal chemistry.

Introduction

This compound and its analogs are a class of compounds characterized by a cyclohexanol core with an alkynyl substitution. This structural motif has garnered interest for its potential neurological activities. Notably, the close structural analog, 1-ethynylcyclohexanol, is an active metabolite of the sedative-hypnotic drug ethinamate and has demonstrated anticonvulsant properties.[1] This guide will delve into the available data on these compounds, providing a comparative framework for their evaluation.

Physicochemical Properties of this compound and a Key Analog

A fundamental aspect of drug design involves understanding the physicochemical properties of lead compounds and their analogs. These properties influence absorption, distribution, metabolism, and excretion (ADME) profiles. Below is a comparison of calculated physicochemical properties for this compound and its close analog, 1-ethynylcyclohexanol.

PropertyThis compound1-Ethynylcyclohexanol
Molecular Formula C₉H₁₄OC₈H₁₂O
Molecular Weight ( g/mol ) 138.21124.18
XLogP3 1.71.4
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 11

Data sourced from PubChem.

Anticonvulsant Activity: A Comparative Overview

The evaluation of anticonvulsant activity in preclinical research typically involves a battery of standardized tests. The two most common screening models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test. These models are predictive of efficacy against generalized tonic-clonic seizures and absence seizures, respectively.

Experimental Protocols

To facilitate further research and ensure reproducibility, detailed methodologies for key anticonvulsant screening experiments are provided below.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.

Methodology:

  • Animal Model: Male albino mice (20-25 g) are typically used.

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.

  • Time of Peak Effect: The time of peak effect is determined by administering the compound at different time points before the seizure induction.

  • Seizure Induction: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

  • Endpoint: The abolition of the hind limb tonic extensor component of the seizure is recorded as the endpoint, indicating anticonvulsant activity.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic extensor seizure, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is employed to screen for compounds that may be effective against absence seizures.

Methodology:

  • Animal Model: Male albino mice (18-25 g) are commonly used.

  • Drug Administration: Similar to the MES test, the compound is administered at various doses, and a control group is included.

  • Chemoconvulsant Administration: A dose of pentylenetetrazole (PTZ) sufficient to induce clonic seizures in at least 95% of control animals (typically 85 mg/kg) is injected subcutaneously.

  • Observation Period: Animals are observed for a period of 30 minutes.

  • Endpoint: The absence of clonic seizures for a period of at least 5 seconds is considered the endpoint for protection.

  • Data Analysis: The ED₅₀ is calculated as the dose that protects 50% of the animals from clonic seizures.

Synthesis of 1-(Alkynyl)cyclohexanols

The general synthesis of 1-(alkynyl)cyclohexanols can be achieved through the nucleophilic addition of an acetylide to cyclohexanone.[1]

Synthesis Cyclohexanone Cyclohexanone Intermediate Alkoxide Intermediate Cyclohexanone->Intermediate 1. Acetylide Alkynyl Acetylide (e.g., Sodium Acetylide) Acetylide->Intermediate 1. Workup Acidic Work-up Intermediate->Workup 2. Product 1-(Alkynyl)cyclohexan-1-ol Workup->Product

Caption: General synthesis of 1-(alkynyl)cyclohexanols.

Proposed Signaling Pathway for Anticonvulsant Activity

The precise mechanism of action for this compound and its analogs is not fully elucidated. However, based on the activity of structurally related compounds, it is hypothesized that they may modulate inhibitory and excitatory neurotransmission. A potential signaling pathway could involve the enhancement of GABAergic inhibition and/or the attenuation of glutamatergic excitation.

Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Compound 1-(Alkynyl)cyclohexanol Analog VGCC Voltage-Gated Ca²⁺ Channel Compound->VGCC Inhibits? GABA_A GABAₐ Receptor Compound->GABA_A Potentiates Glutamate_Vesicle Glutamate Vesicle VGCC->Glutamate_Vesicle Triggers Release NMDA_R NMDA Receptor Glutamate_Vesicle->NMDA_R Activates Neuronal_Excitation Reduced Neuronal Excitability GABA_A->Neuronal_Excitation Hyperpolarization NMDA_R->Neuronal_Excitation Depolarization

Caption: Hypothesized signaling pathway for anticonvulsant action.

Conclusion and Future Directions

The structural class of this compound and its analogs presents a promising area for the discovery of novel anticonvulsant agents. The known activity of 1-ethynylcyclohexanol provides a solid foundation for further investigation. Future research should focus on the synthesis of a broader range of analogs and their systematic evaluation in standardized anticonvulsant screening models to establish a clear structure-activity relationship. Furthermore, mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways involved in their anticonvulsant effects. Such studies will be instrumental in optimizing the therapeutic potential of this chemical scaffold for the treatment of epilepsy.

References

A Comparative Guide to Terminal Alkynes: Unveiling the Advantages of 1-(2-Propynyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic chemistry, terminal alkynes are indispensable building blocks, pivotal in the construction of complex molecular architectures through reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and the Sonogashira cross-coupling. The choice of the terminal alkyne can significantly influence reaction efficiency, yield, and the properties of the resulting products. This guide provides a detailed comparison of 1-(2-Propynyl)cyclohexan-1-ol with other commonly employed terminal alkynes, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Executive Summary

This compound, a tertiary propargyl alcohol, offers distinct advantages over simpler terminal alkynes. The presence of a cyclohexyl group introduces steric bulk that can enhance regioselectivity and stability in certain reactions. The tertiary hydroxyl group can influence the electronic properties of the alkyne and provides a handle for further functionalization, a valuable feature in drug discovery and materials science. While direct comparative quantitative data for this compound is emerging, analysis of structurally similar compounds and the principles of physical organic chemistry suggest its favorable performance in key synthetic transformations.

Comparative Performance in Key Reactions

The utility of a terminal alkyne is largely defined by its performance in cornerstone reactions like click chemistry and Sonogashira coupling. Below, we compare the reactivity of alkynes, drawing on data from studies on structurally related compounds to infer the performance of this compound.

The CuAAC reaction is celebrated for its high efficiency and broad functional group tolerance. The reactivity of the alkyne component is a critical parameter. A comparative study on the performance of various alkynes in ligand-accelerated CuAAC provides valuable insights.

Table 1: Comparative Reactivity of Terminal Alkynes in CuAAC

AlkyneStructureTime to 50% Completion (min)Time to 90% Completion (min)
Propargyl Alcohol (Analogue) ~10~20
Phenylacetylene~15>30
1-Octyne>30>30
This compound (Inferred)
alt text
Comparable to Propargyl AlcoholComparable to Propargyl Alcohol

Data for Propargyl Alcohol, Phenylacetylene, and 1-Octyne are adapted from a study on the relative performance of alkynes in CuAAC under bioconjugation conditions[1]. The performance of this compound is inferred based on its structural similarity to propargyl alcohol.

The data suggests that propargyl alcohol, a primary propargyl alcohol, exhibits excellent reactivity in CuAAC, outperforming both aromatic and simple alkyl alkynes[1]. It is reasonable to infer that this compound, as a tertiary propargyl alcohol, would exhibit comparable, if not slightly modulated, reactivity due to the electronic influence of the additional alkyl substituents. Furthermore, in a separate study, a tri-click reaction using 2-methyl-3-butyn-2-ol, another tertiary propargyl alcohol, with a triazide core proceeded in good yield (71%), demonstrating the utility of sterically hindered tertiary propargyl alcohols in forming complex architectures.

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp² and sp carbon atoms. The steric and electronic properties of the terminal alkyne play a crucial role in the efficiency of this reaction.

Table 2: Performance of Terminal Alkynes in Sonogashira Coupling

AlkyneCoupling PartnerYield (%)Reference
1-Ethynylcyclohexanol (Analogue) Aryl Halidesup to 99[2]
PhenylacetyleneAryl HalidesGenerally high, but can be substrate dependentGeneral Knowledge
Propargyl Alcohol3,5-dibromobenzene derivatives70
1-OctyneVinylidene chlorideGood

Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

The use of 1-ethynylcyclohexanol, a compound structurally very similar to this compound but lacking the methylene spacer, has been reported as an efficient acetylene surrogate in Sonogashira couplings, affording diarylacetylenes in excellent yields (up to 99%)[2]. This suggests that the cyclohexyl moiety does not impede, and may even be beneficial for, the reaction. The steric bulk of the cyclohexyl group can influence the coordination geometry around the palladium center, potentially favoring the desired cross-coupling pathway and minimizing side reactions like alkyne homocoupling. Studies have shown that the steric bulk of the acetylene is a primary determinant of the most active catalyst system in Sonogashira reactions.

Key Advantages of this compound

Based on the available data and chemical principles, the following advantages of this compound over other terminal alkynes can be highlighted:

  • Enhanced Stability and Handling: The tertiary propargyl alcohol structure can offer greater stability compared to the parent propargyl alcohol. The solid nature of many propargyl alcohols with higher molecular weight, like 1-ethynylcyclohexanol, can also simplify handling and weighing compared to volatile liquid alkynes.

  • Modulated Reactivity and Selectivity: The steric hindrance provided by the cyclohexyl group can be advantageous in controlling selectivity in certain reactions. While highly reactive, unhindered alkynes can sometimes lead to undesired side reactions, the bulkier profile of this compound can promote cleaner conversions.

  • Versatility as a Building Block: The presence of a hydroxyl group provides a reactive handle for subsequent chemical transformations. This allows for the straightforward introduction of the alkynylcyclohexanol motif into larger molecules, which can be a valuable strategy in the synthesis of complex targets in medicinal chemistry.

  • Favorable Physical Properties: The cyclohexyl group increases the lipophilicity of the molecule compared to simpler, more polar alkynes. This can be advantageous in terms of solubility in organic solvents commonly used in synthesis and can influence the properties of the final products.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the Sonogashira coupling and click chemistry reactions.

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Terminal alkyne (e.g., this compound) (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (5 mL)

  • Anhydrous, degassed solvent (e.g., THF or DMF) (10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous, degassed solvent and triethylamine.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This protocol is a general procedure for a copper(I)-catalyzed click reaction.

Materials:

  • Azide (1.0 mmol)

  • Terminal alkyne (e.g., this compound) (1.0 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

  • Sodium ascorbate (0.1 mmol, 10 mol%)

  • Solvent (e.g., a mixture of t-BuOH and H₂O, 1:1) (10 mL)

Procedure:

  • In a round-bottom flask, dissolve the azide and the terminal alkyne in the solvent mixture.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature (monitor by TLC). The reaction is often complete within a few hours.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizing the Mechanisms

To better understand the underlying processes, the following diagrams illustrate the catalytic cycles for the Sonogashira coupling and the CuAAC reaction.

Sonogashira_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡CR Product Reductive Elimination->Ar-C≡CR Cu(I)-C≡CR Copper Acetylide Cu(I)-C≡CR->Transmetalation R-C≡C-H Terminal Alkyne R-C≡C-H->Cu(I)-C≡CR Cu(I)X, Base Cu(I)X Cu(I) Catalyst Cu(I)X->Cu(I)-C≡CR Base Base Base->Cu(I)-C≡CR

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

CuAAC_Mechanism cluster_copper_cycle Copper(I) Catalytic Cycle cluster_reaction Overall Reaction Cu(I) Cu(I) Copper Acetylide R-C≡C-Cu(I) Cu(I)->Copper Acetylide + R-C≡CH Cu-Triazolide Copper(I) Triazolide Copper Acetylide->Cu-Triazolide + R'-N3 Cu-Triazolide->Cu(I) + H+ Triazole 1,2,3-Triazole Cu-Triazolide->Triazole Product Release Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Triazole Azide Azide (R'-N3) Azide->Triazole

Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Conclusion

This compound presents itself as a highly promising terminal alkyne for applications in drug discovery, materials science, and organic synthesis. Its unique combination of a sterically demanding cyclohexyl group and a functionalizable tertiary hydroxyl group offers potential advantages in terms of stability, selectivity, and versatility as a synthetic building block. While more direct comparative studies are warranted to fully quantify its performance against a broader range of terminal alkynes, the existing data on structurally similar compounds strongly supports its utility. Researchers are encouraged to consider this compound as a valuable tool in their synthetic endeavors, particularly when seeking to introduce unique structural motifs and functional handles into their target molecules.

References

A Comparative Guide to the Isomeric Purity of 1-(2-Propynyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the isomeric purity of chiral molecules is a critical parameter influencing pharmacological activity and safety. This guide provides a comparative analysis of the isomeric purity of 1-(2-Propynyl)cyclohexan-1-ol, a versatile building block in organic synthesis. We delve into the common isomeric impurities, analytical methodologies for their quantification, and present comparative data from different synthetic approaches.

Understanding Isomerism in this compound

This compound possesses a chiral center at the C1 position of the cyclohexanol ring, the carbon atom to which the hydroxyl (-OH), propynyl, and two methylene groups of the ring are attached. This chirality gives rise to two enantiomers: (R)-1-(2-propynyl)cyclohexan-1-ol and (S)-1-(2-propynyl)cyclohexan-1-ol. The synthesis of this compound via standard alkynylation of cyclohexanone typically results in a racemic mixture, containing equal amounts of both enantiomers. The presence of other impurities often arises from side reactions during synthesis or incomplete purification.

Comparative Analysis of Isomeric Purity from Different Synthetic Routes

The isomeric purity of this compound is highly dependent on the synthetic method employed. Below is a comparison of expected purity from common synthetic strategies.

Synthetic RouteTypical Isomeric Purity (Enantiomeric Excess, ee)Common Impurities
Racemic Synthesis (Grignard Reaction) 0% ee (Racemic mixture)Unreacted cyclohexanone, di-alkynylated products, Grignard reagent byproducts.
Asymmetric Synthesis (Chiral Catalyst) >90% eeCatalyst residues, minor enantiomer, unreacted starting materials.
Kinetic Resolution >95% ee (for the resolved enantiomer)Unreacted enantiomer, resolving agent.

Experimental Protocols for Purity Determination

Accurate determination of the isomeric purity of this compound relies on specialized analytical techniques, primarily chiral chromatography.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate and quantify the (R) and (S) enantiomers of this compound.

  • Instrumentation: A standard HPLC system equipped with a chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar) and a UV detector.

  • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio may need to be optimized for baseline separation (e.g., 95:5 v/v).

  • Flow Rate: Typically around 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210 nm).

  • Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|(Area1 - Area2)| / (Area1 + Area2)] x 100.

Workflow for Synthesis and Purity Analysis

The following diagram illustrates a typical workflow from synthesis to the determination of isomeric purity.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Isomeric Purity Analysis A Cyclohexanone + Propargyl Bromide C Racemic this compound A->C Alkynylation B Grignard Reagent (e.g., Mg) B->C D Crude Product C->D E Column Chromatography D->E F Purified Racemic Product E->F G Sample Preparation F->G H Chiral HPLC G->H I Data Analysis (ee determination) H->I

Caption: Workflow for the synthesis and chiral analysis of this compound.

Logical Relationship of Purity and Application

The required isomeric purity is dictated by the final application, particularly in drug development where one enantiomer may be active while the other is inactive or even harmful.

G A Application B Required Isomeric Purity A->B determines C Racemic Synthesis B->C Low Purity Requirement D Asymmetric Synthesis / Resolution B->D High Purity Requirement E Achiral Applications C->E F Chiral Drugs / Catalysts D->F

Confirming the Structure of 1-(2-Propynyl)cyclohexan-1-ol and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of chemical research. This guide provides a comparative analysis of the structural features of 1-(2-propynyl)cyclohexan-1-ol and its derivatives, supported by established experimental protocols and spectroscopic data.

The synthesis of this compound and its analogs is typically achieved through the nucleophilic addition of a propargyl Grignard reagent to a cyclohexanone precursor. This versatile reaction allows for the introduction of various substituents on the cyclohexyl ring, enabling the exploration of structure-activity relationships in medicinal chemistry and materials science. This guide details the synthetic methodology and the key spectroscopic techniques used to verify the chemical structure of these compounds.

Synthesis and Structural Elucidation Workflow

The general workflow for the synthesis and structural confirmation of this compound derivatives involves a two-stage process. The first stage is the chemical synthesis, followed by a comprehensive structural analysis using modern spectroscopic methods.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis start Cyclohexanone Derivative reaction Grignard Reaction start->reaction grignard Propargyl Grignard Reagent grignard->reaction product This compound Derivative reaction->product nmr NMR Spectroscopy (1H & 13C) product->nmr ms Mass Spectrometry product->ms xray X-ray Crystallography (optional) product->xray confirmation Structural Confirmation nmr->confirmation ms->confirmation xray->confirmation

Caption: General workflow for the synthesis and structural confirmation of this compound derivatives.

Experimental Protocols

The structural integrity of any synthesized compound is paramount. The following are detailed experimental protocols for the synthesis and spectroscopic analysis of this compound derivatives.

Synthesis of this compound

Materials:

  • Cyclohexanone

  • Propargyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of propargyl bromide in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The reaction mixture is stirred under a nitrogen atmosphere until the magnesium is consumed.

  • Reaction with Cyclohexanone: The flask is cooled in an ice bath, and a solution of cyclohexanone in anhydrous diethyl ether is added dropwise to the freshly prepared propargylmagnesium bromide solution.

  • Work-up: After the addition is complete, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to TMS.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument at a frequency of 100 MHz.

Mass Spectrometry (MS):

  • Sample Preparation: A dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared.

  • Analysis: The mass spectrum is obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. This data serves as a benchmark for the structural confirmation of its derivatives.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 1.2 - 1.8m10HCyclohexyl protons
~ 2.0t1HAcetylenic proton (≡C-H)
~ 2.1s1HHydroxyl proton (-OH)
~ 2.4d2HPropargyl protons (-CH₂-C≡)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 22.0 - 26.0C3, C4, C5 of cyclohexyl
~ 37.0 - 40.0C2, C6 of cyclohexyl
~ 68.0 - 72.0C1 of cyclohexyl (C-OH)
~ 70.0 - 73.0Acetylenic carbon (≡C-H)
~ 80.0 - 84.0Quaternary acetylenic carbon (-C≡)
~ 45.0 - 50.0Propargyl carbon (-CH₂-)

Table 3: Expected Mass Spectrometry Data for this compound

m/zInterpretation
138[M]⁺ (Molecular Ion)
121[M - OH]⁺
99[M - C₃H₃]⁺
81[C₆H₉]⁺

Structure-Performance Relationship

The introduction of substituents on the cyclohexyl ring of this compound can significantly influence its chemical and physical properties. For instance, the presence of electron-withdrawing or electron-donating groups can alter the reactivity of the alkyne and hydroxyl functionalities. The stereochemistry of the substituents also plays a crucial role in determining the molecule's overall conformation and its interaction with biological targets.

By systematically synthesizing derivatives and comparing their spectroscopic data to the parent compound, researchers can establish clear structure-performance relationships. This comparative approach is invaluable for the rational design of new molecules with tailored properties for applications in drug discovery and materials science.

Signaling Pathway and Logical Relationships

The structural confirmation process follows a logical pathway, where each piece of spectroscopic data provides complementary information to build a complete picture of the molecule's architecture.

G cluster_data Spectroscopic Data cluster_interpretation Interpretation & Confirmation HNMR 1H NMR (Proton Environment) Connectivity Connectivity (H-H & C-H Correlations) HNMR->Connectivity FunctionalGroups Functional Groups (Chemical Shifts) HNMR->FunctionalGroups CNMR 13C NMR (Carbon Skeleton) CNMR->Connectivity CNMR->FunctionalGroups MS Mass Spec (Molecular Weight & Formula) MolecularFormula Molecular Formula (m/z of Molecular Ion) MS->MolecularFormula Structure Confirmed Structure Connectivity->Structure FunctionalGroups->Structure MolecularFormula->Structure

Caption: Logical flow for structural elucidation using combined spectroscopic data.

This guide provides a foundational framework for the synthesis and structural confirmation of this compound derivatives. By adhering to these detailed protocols and utilizing comparative data analysis, researchers can confidently characterize novel compounds and accelerate their research and development efforts.

Biological Activity of 1-(2-Propynyl)cyclohexan-1-ol Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a notable absence of specific studies on the biological activity of 1-(2-propynyl)cyclohexan-1-ol and its direct derivatives. While research into compounds containing either a propynyl group or a cyclohexanol moiety has shown a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, the specific combination of these functional groups in the this compound scaffold remains largely unexplored in publicly available scientific literature. Consequently, a direct comparative guide based on experimental data for this specific class of compounds cannot be constructed at this time.

This guide, therefore, will focus on providing a comparative overview of the biological activities of structurally related compounds to infer the potential therapeutic value and guide future research directions for this compound derivatives. We will draw comparisons from studies on various propargyl-substituted compounds and cyclohexanol derivatives that have been evaluated for their biological efficacy.

Potential Therapeutic Areas Based on Structural Analogs

Based on the biological activities observed in structurally similar compounds, the following therapeutic areas are of potential interest for the screening of this compound derivatives:

  • Anticancer Activity: Numerous derivatives of alkynes and cyclic alcohols have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, protopanaxadiol derivatives have shown antiproliferative activity by arresting the cell cycle and inducing apoptosis.[1] Similarly, 2-phenylacrylonitrile derivatives have exhibited potent inhibitory activity against cancer cells by targeting tubulin.[2]

  • Antimicrobial Activity: The propargyl group is a key feature in several antimicrobial agents. For example, synthetic 1,3-bis(aryloxy)propan-2-amines containing a propargyl moiety have shown antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3]

  • Anti-inflammatory Activity: Cyclohexane derivatives have been investigated for their anti-inflammatory properties.[4] The structural rigidity and lipophilicity conferred by the cyclohexyl ring can be advantageous for interactions with inflammatory targets.

Experimental Protocols for Future Screening

To evaluate the biological potential of novel this compound derivatives, a systematic screening approach is recommended. The following are detailed methodologies for key experiments.

Anticancer Activity Screening

1. MTT Assay for Cytotoxicity: This colorimetric assay is a standard method for assessing cell viability.

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) should be used to determine selectivity.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

2. Cell Cycle Analysis by Flow Cytometry: This technique determines the effect of the compounds on cell cycle progression.

  • Procedure:

    • Treat cells with the test compounds at their IC50 concentrations for 24 hours.

    • Harvest and fix the cells in 70% ethanol.

    • Stain the cells with a DNA-binding dye (e.g., propidium iodide).

    • Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Antimicrobial Activity Screening

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC): This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans) should be used.

  • Procedure:

    • Prepare serial dilutions of the test compounds in a 96-well microtiter plate with appropriate broth.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria).

    • Determine the MIC by visual inspection of turbidity.

  • Data Analysis: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizing Experimental Workflows and Potential Mechanisms

To facilitate a clearer understanding of the proposed screening process, the following diagrams illustrate the experimental workflows.

experimental_workflow_anticancer cluster_synthesis Compound Synthesis cluster_screening In Vitro Anticancer Screening cluster_hit Hit Identification Synthesis Synthesis of this compound Derivatives MTT MTT Assay (Cytotoxicity) IC50 Determination Synthesis->MTT Test Compounds FlowCytometry Flow Cytometry (Cell Cycle Analysis) MTT->FlowCytometry Active Compounds Apoptosis Apoptosis Assay (e.g., Annexin V) FlowCytometry->Apoptosis Hit Identification of Lead Compounds Apoptosis->Hit

Caption: Workflow for anticancer activity screening of novel derivatives.

experimental_workflow_antimicrobial cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_hit Hit Identification Synthesis Synthesis of this compound Derivatives MIC Broth Microdilution (MIC) Synthesis->MIC Test Compounds MBC Minimum Bactericidal Concentration (MBC) MIC->MBC Compounds with low MIC Hit Identification of Antimicrobial Leads MBC->Hit

Caption: Workflow for antimicrobial activity screening of novel derivatives.

References

Safety Operating Guide

Proper Disposal of 1-(2-Propynyl)cyclohexan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of 1-(2-Propynyl)cyclohexan-1-ol, a compound recognized as an irritant. Adherence to these guidelines, in conjunction with institutional and local regulations, is essential for maintaining a safe research environment.

Hazard Profile and Safety Summary

This compound presents specific hazards that must be understood prior to handling and disposal. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this substance.

Hazard ClassGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation
Disposal Precautionary Statement P501 Dispose of contents/container to an approved waste disposal plant.

Source: PubChem CID 87938[1]

Operational Disposal Plan: Step-by-Step Procedures

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of in regular trash or poured down the drain.[2][3]

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.

  • Body Protection: A lab coat or other protective clothing is required.

Step 2: Waste Collection and Containerization

  • Container Selection: Use a suitable, leak-proof container that is compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage.[2] The container must have a secure, screw-on cap; parafilm and corks are not acceptable closures.[4]

  • Segregation: Store the waste container holding this compound separately from incompatible materials, such as strong oxidizing agents and strong acids.[5]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[4] The secondary container should be capable of holding 110% of the volume of the primary container.[4]

  • Container Status: Keep the waste container closed at all times, except when adding waste.[4][6]

Step 3: Labeling Hazardous Waste

Proper labeling is critical for regulatory compliance and safety. The hazardous waste container must be clearly labeled with the following information[2]:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.

  • The quantity or concentration of the waste. For mixtures, list all components.

  • The date of waste generation (when the first drop of waste enters the container).

  • The physical hazards (e.g., irritant).

  • Your name, department, and a contact number.

Step 4: Managing Spills and Contaminated Materials

  • Liquid Spills: In the event of a spill, absorb the material with an inert absorbent such as sand or diatomaceous earth.[5][7] The contaminated absorbent material must then be collected and placed into a sealed container for disposal as hazardous waste.[5][8]

  • Contaminated Solids: Any lab supplies, such as gloves, absorbent paper, or Kim Wipes that are contaminated with this compound, must be disposed of as chemically contaminated solid waste.[4] These items should be double-bagged in clear plastic bags, sealed, and tagged as hazardous waste.[4]

  • Empty Containers: An "empty" container that held this compound may still contain hazardous residue. To be disposed of as regular trash, the container must be triple-rinsed with a suitable solvent.[6][9] The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.[6][9] After rinsing, deface the original label before discarding the container.[9]

Step 5: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for your hazardous waste.[2] You will likely need to submit a hazardous waste pickup request form, detailing the contents of the container.[2] Do not allow hazardous waste to accumulate for more than 90 days from the generation date.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G start Start: Disposal of This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type liquid_waste Liquid Waste: Unused or Waste Product waste_type->liquid_waste  Liquid solid_waste Solid Waste: Contaminated Labware, PPE, Spill Cleanup waste_type->solid_waste  Solid empty_container Empty Chemical Container waste_type->empty_container  Empty  Container collect_liquid Collect in a Labeled, Compatible, Sealed Hazardous Waste Container liquid_waste->collect_liquid collect_solid Double-bag in Clear Plastic Bags, Seal and Label as Hazardous Waste solid_waste->collect_solid triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse secondary_containment Store in Secondary Containment collect_liquid->secondary_containment collect_solid->secondary_containment collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label collect_rinsate->collect_liquid trash Dispose of Container in Regular Trash deface_label->trash ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) secondary_containment->ehs_pickup

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-(2-Propynyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides critical safety protocols and logistical information for the handling and disposal of 1-(2-Propynyl)cyclohexan-1-ol, tailored for research and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety practices.

Chemical Identifier:

PropertyValue
IUPAC Name1-prop-2-ynylcyclohexan-1-ol
Molecular FormulaC9H14O[1]
CAS Number19135-08-1[1]
Molecular Weight138.21 g/mol [1]

Hazard Identification and GHS Classification

This compound is classified as an irritant. The Global Harmonized System (GHS) classifications are as follows:

Hazard ClassCategoryHazard Statement
Skin corrosion/irritation2H315: Causes skin irritation[1]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation[1]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound. The following equipment must be worn:

Protection TypeRecommended Specification
Eye Protection Safety glasses with side-shields or tightly sealed goggles.[2]
Hand Protection Impervious chemical-resistant gloves (e.g., nitrile, neoprene).[2] Gloves should be inspected for integrity before each use.
Skin and Body Protection Protective work clothing or a lab coat that covers the arms and body.[2][3] Ensure clothing is stored separately from personal items.[2]
Respiratory Protection A suitable respirator should be used when high concentrations are present or if working in a poorly ventilated area.[2][4]

Handling and Storage Procedures

Handling:

  • Ensure good ventilation at the workplace.[2]

  • Open and handle the container with care.[2]

  • Avoid contact with skin and eyes.[2]

  • Wash hands thoroughly before breaks and at the end of the workday.[2]

Storage:

  • Keep the container tightly sealed.[2]

  • Store in a cool, well-ventilated area.[4]

  • For optimal stability, refrigeration may be required as recommended for similar compounds.[2]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuation: Evacuate non-essential personnel from the area.

  • Ventilation: Ensure adequate ventilation.

  • Containment: Absorb the spill with a liquid-binding material such as sand, diatomite, or universal binders.[2]

  • Neutralization: Use a neutralizing agent if necessary.[2]

  • Disposal: Collect the contaminated material into a suitable container for disposal according to waste disposal regulations.[2]

Disposal Plan

Contaminated materials and the chemical itself must be disposed of as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not allow the material to be released into the environment without proper governmental permits.[2]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency A Review SDS B Don Appropriate PPE A->B C Work in Ventilated Area B->C D Handle with Care C->D E Clean Work Area D->E F Dispose of Waste E->F G Remove and Store PPE F->G H Wash Hands G->H I Spill Occurs J Follow Spill Protocol I->J

Caption: Standard Operating Procedure for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.